Product packaging for 1H-Pyrrol-1-ol(Cat. No.:)

1H-Pyrrol-1-ol

Cat. No.: B12825913
M. Wt: 83.09 g/mol
InChI Key: XBIAGSJDARBSKG-UHFFFAOYSA-N
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Description

1H-Pyrrol-1-ol is a specialized pyrrole derivative, an aromatic five-membered heterocycle of significant interest in medicinal and synthetic chemistry. The pyrrole scaffold is a fundamental building block in many natural products and pharmaceuticals, valued for its aromaticity and ability to modulate the physicochemical properties of a molecule . While the specific research applications of this compound are an area of ongoing investigation, related hydroxypyrroles and their derivatives serve as key intermediates and precursors in organic synthesis . Researchers utilize such compounds to develop novel substances with potential pharmacological activity, including as antibacterial agents . The reactivity of the pyrrole ring allows for various electrophilic substitution and functionalization reactions, making it a versatile scaffold for constructing more complex molecular architectures . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO B12825913 1H-Pyrrol-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxypyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c6-5-3-1-2-4-5/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIAGSJDARBSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Pyrrol 1 Ol and Its N Substituted Alcohol Derivatives

Strategies for Direct Formation of N-Oxygenated Pyrrole (B145914) Rings

The direct construction of pyrrole rings bearing an oxygen atom on the nitrogen is a challenging synthetic task that has been addressed through innovative tandem reactions and multicomponent strategies.

Tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient pathway to complex heterocyclic structures. Base-induced cyclization and rearrangement sequences are particularly effective for synthesizing substituted pyrrolidones and can be conceptually extended to pyrrole systems. For instance, tandem sequences involving nucleophilic substitution, Brook rearrangement, and radical oxygenation have been used to create highly functionalized N-allylic amides, which are precursors to γ-lactams (pyrrolidones). beilstein-journals.org In these processes, a base like lithium diisopropylamide (LDA) is used to deprotonate a starting material, initiating a cascade that includes intramolecular attack and rearrangement. beilstein-journals.org

Similarly, intramolecular tandem C-N coupling and rearrangement sequences have been developed for other N-heterocycles, such as benzoxazin-4-ones, using various bases and reaction conditions. mdpi.com While not directly yielding 1H-pyrrol-1-ol, these methodologies establish a precedent for using base-induced intramolecular cyclization as a powerful tool. A hypothetical route to an N-oxygenated pyrrole could involve the cyclization of a suitably functionalized oxime or hydroxylamine (B1172632) derivative, where a base triggers the ring-closing step. The development of such tandem reactions is a key area of interest for the efficient construction of functionalized pyrrole cores. acs.org

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single pot to form a final product that incorporates portions of all starting materials. rsc.orgorientjchem.org MCRs have become a cornerstone for the synthesis of diverse and complex heterocyclic scaffolds, including pyrroles. semanticscholar.orgbeilstein-journals.orgrsc.org

Several MCRs have been developed that yield highly substituted pyrrole derivatives. A common approach involves the reaction of arylglyoxals, β-dicarbonyl compounds, and an amine source, such as ammonium (B1175870) acetate (B1210297), often under mild or eco-friendly conditions like ultrasound irradiation or in water. semanticscholar.orgacs.org For example, new 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives have been synthesized via a three-component reaction of β-dicarbonyl compounds, arylglyoxals, and ammonium acetate in water at room temperature. acs.org Another established method is the Paal-Knorr cyclization, which condenses a 1,4-diketone with a primary amine to form the pyrrole ring. orientjchem.org

To form an N-oxygenated pyrrole like this compound via an MCR, a hydroxylamine derivative would be required as the nitrogen-containing component in place of a primary amine or ammonia (B1221849). The versatility of MCRs allows for the incorporation of various functional groups by simply changing one of the starting components. rsc.org

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Three-componentArylglyoxals, β-dicarbonyl compounds, Ammonium acetateUltrasound irradiationPolysubstituted pyrroles semanticscholar.org
Three-componentβ-dicarbonyl compounds, Arylglyoxals, Ammonium acetateWater, Room Temperature2-Alkyl-5-aryl-(1H)-pyrrole-4-ol acs.org
Four-componentAromatic amines, Arylglyoxals, Dialkyl acetylenedicarboxylate, Meldrum's acidEthanol (B145695), Room TemperaturePolyfunctionalized pyrroles semanticscholar.org
Isocyanide-based MCRIsocyanides, Gem-diactivated olefins, Cyclic iminesSolvent- and catalyst-freePyrrole-fused heterocycles beilstein-journals.org

Enantioselective Synthesis of Chiral N-Alkyl Pyrrol-1-ols

Enantioselective synthesis is a critical field in chemistry, aiming to produce a specific enantiomer of a chiral molecule. wikipedia.orgslideshare.net For N-substituted pyrrol-1-ols featuring a chiral center in the alkyl side chain, asymmetric synthesis methods are essential.

A powerful and widely used method for creating chiral β-amino alcohols and related structures is the asymmetric ring-opening (ARO) of epoxides. mdpi.comorganicreactions.org In this strategy, a nucleophile attacks one of the two electrophilic carbons of the epoxide ring, which is activated by a chiral catalyst. researchgate.net This process allows for the creation of two adjacent stereocenters with high control over the stereochemistry. mdpi.com

The synthesis of chiral N-alkyl pyrrol-1-ols can be achieved by using pyrrole as the nitrogen-centered nucleophile to open a chiral epoxide, such as (R)-propylene oxide. This reaction directly attaches a chiral hydroxypropyl group to the pyrrole nitrogen, yielding the desired chiral N-substituted alcohol. The regioselectivity of the nucleophilic attack is crucial and is often directed to the less sterically hindered carbon of the epoxide ring, following an SN2 mechanism. jsynthchem.com

The success of the asymmetric ring-opening of epoxides hinges on the catalyst. Chiral Lewis acids are particularly effective, as they coordinate to the epoxide's oxygen atom, polarizing the C-O bonds and making the epoxide more susceptible to nucleophilic attack. researchgate.net This activation also occurs within a defined chiral environment, which directs the nucleophile to attack one of the enantiotopic carbons preferentially, thus inducing enantioselectivity. researchgate.net

Metal-salen complexes are a prominent class of chiral Lewis acid catalysts used for this transformation. mdpi.com For instance, a chiral (R,R)-Co(III)-salen complex has been effectively used to catalyze the reaction between pyrrole and (S)-propylene oxide, producing the (R)-enantiomer of 1-(1H-pyrrol-1-yl)propan-2-ol with high yield and enantiomeric excess. The mechanism involves the cooperative activation of both the epoxide and the nucleophile by different metal centers in some catalytic systems, enhancing both reactivity and selectivity. researchgate.net The choice of the metal center (e.g., Co, Cr, Al) and the structure of the chiral ligand are critical for achieving high enantioselectivity. scielo.org.mxscielo.org.mx

The outcome of an enantioselective reaction is highly sensitive to various parameters, and optimization is essential to maximize both chemical yield and enantiomeric excess (ee). Key parameters include temperature, solvent, and catalyst loading. mdpi.comnih.gov

Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy. In the synthesis of (R)-1-(1H-pyrrol-1-yl)propan-2-ol, reducing the temperature from ambient to -20°C can significantly improve the enantiomeric excess. However, very low temperatures may drastically slow the reaction rate.

Solvent: The choice of solvent can influence catalyst solubility, stability, and the nature of the transition state. Polar aprotic solvents like DMF or THF are often used to enhance the nucleophilicity of the reacting species. In some cases, less polar solvents like toluene (B28343) provide the best balance of reactivity and selectivity for a given catalytic system.

Catalyst: The structure of the chiral catalyst and its concentration (loading) are paramount. Systematic screening of different ligands and metal centers is a common strategy. scielo.org.mx For the Co(III)-salen catalyzed ring-opening with pyrrole, a catalyst loading of 5 mol% was found to be effective.

The following table summarizes the research findings on the optimization of the asymmetric ring-opening of a chiral epoxide with pyrrole.

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-Co(III)-salen (5 mol%)Toluene-207892
(R,R)-Co(III)-salen (5 mol%)Toluene0-88
(R,R)-Co(III)-salen (5 mol%)Toluene25-75
(R,R)-Cr(III)Cl-salen--->90 (with TMSN₃) scielo.org.mx

Enzymatic Kinetic Resolution for Racemic Mixture Separation

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. conicet.gov.ar This method utilizes the stereoselectivity of enzymes, which preferentially catalyze the transformation of one enantiomer over the other, allowing for the isolation of both the unreacted enantiomer and the transformed product in high enantiomeric purity. conicet.gov.arfrontiersin.org Lipases are a particularly prominent class of enzymes in this field due to their stability in organic solvents, broad substrate specificity, and lack of a need for cofactors. nih.gov The process typically aims for a conversion of around 50%, at which point the theoretical maximum yield for a single enantiomer is achieved. conicet.gov.ar

Lipase-Catalyzed Acylation and Enantiomer Isolation

Lipase-catalyzed acylation is a widely employed method for the kinetic resolution of racemic alcohols. unipd.it In this process, the lipase (B570770) selectively acylates one enantiomer of the alcohol, leaving the other unreacted. unipd.it The resulting acylated product (an ester) and the remaining alcohol can then be separated, typically by chromatography. mdpi.com

The choice of lipase, acyl donor, and solvent system is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and enantiomeric excess (ee). nih.govmdpi.com Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is one of the most effective and frequently used lipases for these resolutions. nih.gov Other successful lipases include those from Pseudomonas cepacia (lipase PS-D) and Burkholderia cepacia. nih.gov Vinyl acetate is a common and efficient acyl donor, often serving as both the acylating agent and the solvent. nih.gov

For instance, the kinetic resolution of racemic 1-(1H-pyrrol-1-yl)propan-2-ol can be achieved using an immobilized lipase like Candida antarctica Lipase B. The enzyme selectively acylates the (S)-enantiomer, which allows for the isolation of the unreacted (R)-alcohol. Similarly, the resolution of the racemic hydroxylactam, a precursor to (S)-Nebracetam, was accomplished via acetylation using lipase from Burkholderia cepacia (lipase PS-D) and vinyl acetate, yielding the (S)-alcohol and the (R)-acetate with excellent enantioselectivity (E > 200) and over 99% ee. nih.gov

The efficiency of these resolutions is demonstrated in the following table, which summarizes key findings from various lipase-catalyzed acylation reactions.

Lipase SourceRacemic SubstrateAcyl DonorSolventKey FindingsReference
Candida antarctica B (CAL-B)Quinolone DerivativeVinyl AcetateVinyl Acetate(R)-acetate: 36% yield, 96% ee; (S)-quinolone: 41% yield, 98% ee; E > 200 nih.gov
Burkholderia cepacia (lipase PS-D)1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-oneVinyl Acetate1,4-Dioxane(S)-alcohol and (R)-acetate obtained with >99% ee; E > 200 nih.gov
Pseudomonas cepacia (PSL-CI)rac-naphthofurandioneVinyl AcetateTHF(S)-alcohol and (R)-acetate with 99% ee; E > 200 nih.gov
Candida antarctica B (Novozym 435)rac-Ketorolacn-OctanolAcetonitrile(R)-ester and (S)-acid with >99% ee nih.gov
Candida rugosa MY1-(isopropylamine)-3-phenoxy-2-propanolIsopropenyl acetateToluene/[EMIM][BF4]Product ee = 96.2%; E = 67.5 mdpi.com

General Synthetic Routes to N-Alkyl Pyrrol-1-ol Structures

The synthesis of N-alkyl pyrrol-1-ol structures and related N-substituted pyrroles is a cornerstone of heterocyclic chemistry, driven by the prevalence of the pyrrole nucleus in pharmaceuticals and natural products. researchgate.net A variety of synthetic strategies have been developed to construct and functionalize these compounds, ranging from direct substitution on the pyrrole ring to complex cyclization and functionalization protocols.

Nucleophilic Substitution Reactions with Pyrrole

Direct N-alkylation of the pyrrole ring is a fundamental approach to synthesizing N-substituted pyrroles. ub.edu This typically involves the reaction of the pyrrole anion, generated by a suitable base, with an alkyl halide. researchgate.netorganic-chemistry.org The selectivity of the alkylation can be highly dependent on the reaction conditions and the nature of the alkylating agent. researchgate.net

For example, the N-functionalization of 4-amino-2-trifluoromethyl-1H-pyrroles with alkyl halides demonstrates this dependency: methyl iodide can lead to N-methyl or N,N-dimethyl products, whereas propargyl bromide exclusively yields N-propargyl pyrroles. researchgate.net These reactions can furnish the desired products in good yields, typically between 65% and 90%. researchgate.net

The use of ionic liquids, such as [Bmim][PF6] or [Bmim][BF4], has been shown to facilitate highly regioselective N-substitution of pyrrole with various alkyl halides, providing excellent yields. organic-chemistry.orgorganic-chemistry.org Michael addition of pyrrole to electrophilic olefins in these ionic liquids also proceeds with high regioselectivity to afford N-alkylpyrroles. organic-chemistry.orgorganic-chemistry.org

Cyclocondensation and Annulation Approaches

Cyclocondensation reactions are among the most powerful and popular methods for constructing the pyrrole scaffold from acyclic precursors. researchgate.net The Paal-Knorr synthesis is a classic and widely used example, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the N-substituted or NH-pyrrole, respectively. researchgate.netub.edupolimi.it This method's versatility has been enhanced through various modifications to improve speed and regioselectivity. ub.edu A sustainable approach involves using 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds, which react efficiently with primary amines to form N-substituted pyrrole carboxylic acid derivatives. polimi.it

Annulation strategies build the pyrrole ring onto an existing molecular framework. For instance, the condensation of 1Н-imidazole with acrolein provides a straightforward route to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. nih.gov More complex approaches include transition-metal-catalyzed reactions. Gold(I) catalysis enables the efficient synthesis of N-protected pyrroles from N-protected 5-aminopent-2-yn-1-ol through dehydrative cyclization. organic-chemistry.org Another advanced method is the silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, which, after oxidation, yields pyrrolo[3,4-c]pyrrole-1,3-diones that can be converted into novel polysubstituted pyrroles. chemistryviews.org

Diversified Functionalization of Existing Pyrrole Derivatives

The chemical utility of pyrroles can be expanded by modifying existing pyrrole derivatives to introduce new functional groups. This allows for the creation of a diverse library of compounds from a common precursor.

A clear example is the further modification of N-alkylated pyrroles. N-propargyl pyrroles, synthesized via nucleophilic substitution, can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to furnish conjugated 1,2,3-triazole derivatives in good yields (72–91%). researchgate.net This demonstrates a two-step process: first, the introduction of an alkyl group with a reactive handle (the alkyne), followed by a click chemistry reaction to append a new heterocyclic ring.

Multi-component reactions (MCRs) offer a highly efficient strategy for creating complex and highly functionalized pyrroles in a single step. organic-chemistry.org A four-component reaction has been developed involving two primary amines, diketene, and nitrostyrene (B7858105) to produce functionalized pyrrole-3-carboxamide derivatives in very good yields (80-90%) under mild, neutral conditions. organic-chemistry.org This method proceeds through the formation of an enaminone intermediate, which then undergoes a Michael-type addition and subsequent cyclization and aromatization. organic-chemistry.org Similarly, gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines provides another route to highly functionalized pyrrole derivatives. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool in modern chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. acs.orgresearchgate.netpensoft.net This technology has been successfully applied to various stages of pyrrole synthesis.

For the synthesis of N-alkyl pyrroles, microwave irradiation can dramatically accelerate N-alkylation reactions. acs.orgacs.org A facile approach for synthesizing pyrrole-appended (het)aryl aminoamides utilizes microwave-assisted N-allylation, followed by a ring-closing metathesis (RCM) step. acs.orgacs.org The initial N-alkylation is efficiently carried out in a microwave reactor, often completing in minutes. acs.org

Microwave heating is also highly effective for cyclocondensation reactions. The intramolecular cyclocondensation of enamines derived from amino acids to produce 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones saw yields improve to 55-86% under microwave irradiation. mdpi.com The Paal-Knorr synthesis and related cyclizations are frequently performed under microwave conditions to expedite the formation of the pyrrole ring. researchgate.netpensoft.net For example, reacting various amines with 2,5-dimethoxytetrahydrofuran (B146720) can be optimized under microwave heating to produce N-substituted pyrroles. pensoft.net

The table below highlights the advantages of microwave-assisted protocols in pyrrole synthesis.

Reaction TypeReactantsConditionsProduct/YieldReference
N-Allylation(Het)aryl aminoamides, Alkyl bromideK2CO3, CH3CN, 200 W, 4 minDi-, tri-, and tetra-allyl/homoallylated substrates acs.org
Intramolecular CyclocondensationEnamines from amino estersSodium ethoxide, Ethanol, MW irradiation1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones (55-86% yield) mdpi.com
Paal-Knorr Type2,5-dimethoxytetrahydrofuran, Various aminesMn(NO3)2·4H2O catalyst, MW heatingN-substituted pyrroles pensoft.net
RCM for Pyrrole formationN,N-diallylated substratesGrubbs' catalystPyrrole-appended aminoamides (Excellent yields) acs.org

Solvent-Free Synthetic Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and often reducing reaction times and simplifying purification processes. Several methodologies have been established for the synthesis of N-substituted pyrroles, including alcohol derivatives, that obviate the need for a solvent.

A prominent method is the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or its equivalent. This reaction has been adapted to solvent-free conditions with high efficiency. For instance, the reaction of acetonylacetone with various primary amines can be effectively catalyzed by alumina (B75360) (CATAPAL 200) under solvent-free conditions at 60 °C, affording N-substituted pyrroles in yields ranging from 68–97%. mdpi.com The catalyst's high percentage of Brønsted acid sites is believed to facilitate the condensation and subsequent dehydration steps. mdpi.com This protocol is noted for its operational simplicity, low catalyst loading, and the reusability of the catalyst for up to five cycles without significant loss of activity. mdpi.com

Another approach involves a three-component reaction under solvent-free conditions. Researchers have described the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds from L-tryptophan derivatives. scilit.com In this method, equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide (B78521) are heated together without a solvent, yielding the desired products in moderate to good yields (45%–81%). scilit.com

Furthermore, catalyst-free and solvent-free methods have been reported. The conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes proceeds efficiently at room temperature without any catalyst to produce 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in quantitative yields. nih.gov Similarly, mixing enaminones and α-bromoketones at room temperature without a solvent or catalyst can produce tetrasubstituted pyrroles. alliedacademies.org The use of tungstate (B81510) sulfuric acid as a heterogeneous catalyst has also enabled the solvent-free, one-pot synthesis of tetrasubstituted pyrroles from α-hydroxyketones, malononitrile, and ammonium acetate at 70°C. alliedacademies.org

The following table summarizes representative examples of solvent-free synthetic conditions for N-substituted pyrroles.

ReactantsCatalyst/ConditionsProduct TypeYieldReference
Acetonylacetone, Primary AminesCATAPAL 200, 60 °C, 45 minN-Substituted 2,5-dimethylpyrroles68-97% mdpi.com
Alkyl 2-aminoesters, 1,3-Dicarbonyl compoundsKOH (0.1 eq.), heating2,4,5-Trisubstituted-1H-pyrrol-3-ols45-81% scilit.com
Pyrrole, β-Fluoro-β-nitrostyrenesNone, rt, 25-30 h2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrrolesQuantitative nih.gov
α-Hydroxyketones, Malononitrile, Ammonium acetateTungstate Sulfuric Acid (TSA), 70 °CTetrasubstituted pyrroles75-90% alliedacademies.org
Enaminones, α-BromoketonesNone, rt, 3 h1,2,3,5-Tetrasubstituted pyrrolesNot specified alliedacademies.org

Mechanistic Studies in the Formation of N-Substituted Pyrrole Alcohols

Understanding the reaction mechanisms underlying the formation of N-substituted pyrrole alcohols is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the pyrrole ring, particularly when substituted with a hydroxyl group on the nitrogen, typically involves a sequence of condensation, cyclization, and dehydration steps, with the specific pathway and intermediates being highly dependent on the reactants and catalysts employed.

Proposed Reaction Pathways and Intermediate Formation

The Paal-Knorr synthesis is one of the most fundamental methods for pyrrole formation, and its mechanism is often the foundation for more complex transformations. A plausible mechanism catalyzed by a Brønsted acid begins with the protonation of a carbonyl oxygen of the 1,4-dicarbonyl compound. mdpi.com This activation facilitates the nucleophilic attack by the primary amine (such as a hydroxylamine derivative) to form a hemiaminal intermediate. mdpi.com Subsequent intramolecular condensation with the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. mdpi.comrsc.org

In organocatalytic syntheses, enamine intermediates play a pivotal role. rsc.org For example, the reaction of succinaldehyde (B1195056) with an amine catalyst can form an enamine, which then participates in a Mannich-type reaction with an imine. rsc.org This is followed by intramolecular cyclization and aromatization to generate the pyrrole. rsc.orgnih.gov

More contemporary methods utilizing metal catalysts or electrochemical means introduce different intermediates. Copper-catalyzed reactions may proceed through a single electron transfer (SET) mechanism, generating a radical cation from an enamine, which then undergoes intramolecular cyclization. nih.gov Photochemical syntheses can also involve radical intermediates; visible-light-mediated processes can generate an iminyl radical, which cyclizes to form the pyrrole ring after a series of electron transfer and rearrangement steps. rsc.org

Theoretical studies on pyrrole itself have identified various high-energy intermediates and decomposition pathways, such as the formation of pyrrolenine or cyclic carbenes, which can lead to ring-opening. nih.gov These studies provide insight into the fundamental reactivity and stability of the pyrrole core. nih.gov

The table below outlines key proposed intermediates in various pyrrole syntheses.

Reaction TypeKey Intermediate(s)Proposed Formation PathwayReference
Acid-Catalyzed Paal-KnorrHemiaminal, Cyclic diolNucleophilic attack of amine on protonated carbonyl, followed by intramolecular cyclization. mdpi.com
Organocatalytic (Proline-based)Enamine, Mannich productReaction of a dicarbonyl with the amine catalyst, followed by reaction with an imine. rsc.org
Copper-Catalyzed CyclizationRadical cation, Iminium ionSingle electron transfer from an enamine to the Cu(II) catalyst. nih.gov
Photochemical SynthesisIminyl radicalPhotoexcitation of a photocatalyst, SET to generate a radical cation, which releases N₂ to form the iminyl radical. rsc.org

Elucidation of Stereochemical Control in Chiral Syntheses

Achieving stereocontrol in the synthesis of chiral molecules is a central goal of modern organic chemistry. For N-substituted pyrrole alcohols, particularly those with stereocenters on the substituents or possessing axial chirality, several strategies have been developed.

One powerful approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. wikipedia.org For instance, chiral oxazolidinones can be used to control aldol (B89426) reactions, establishing two contiguous stereocenters with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

Catalytic asymmetric synthesis offers a more atom-economical method. This involves using a chiral catalyst to influence the stereoselectivity of the reaction. Chiral hydroxamic acid ligands, for example, can coordinate with metal catalysts like vanadium to form chiral complexes that direct asymmetric transformations such as epoxidations with high enantioselectivity. mdpi.com Similarly, the organocatalytic asymmetric Paal-Knorr reaction has been used for the atroposelective synthesis of N-N axially chiral pyrroles. researchgate.net In this strategy, a chiral phosphoric acid acts as a bifunctional catalyst, promoting a cascade reaction and controlling the stereochemistry through a proposed irreversible formation of a hydroxy biaryl intermediate. researchgate.net

The choice of chiral substrate can also be used to induce stereoselectivity. The asymmetric Petasis reaction, which forms chiral amines, often relies on the use of chiral amine starting materials or chiral α-hydroxy aldehydes to achieve good to high levels of stereocontrol. sioc-journal.cn The inherent chirality of the substrate directs the approach of the other reactants. sioc-journal.cn Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts is another effective method for creating chiral centers, especially in the substituents attached to the pyrrole ring, with high enantioselectivity. ajchem-b.com

Reactivity and Transformation Pathways of 1h Pyrrol 1 Ol Systems

Cycloaddition Reactions Involving the Pyrrole (B145914) Ring

While the aromatic character of pyrrole generally reduces its reactivity as a diene in Diels-Alder reactions compared to non-aromatic dienes, N-substitution can modulate this reactivity. wikipedia.org 1H-Pyrrol-1-ol systems can participate in various cycloaddition reactions, serving as a scaffold for constructing more complex polycyclic structures.

The pyrrole nucleus can function as a 4π-electron component (diene) in [4+2] cycloaddition reactions, particularly when the nitrogen atom bears an electron-withdrawing group. wikipedia.orgwikipedia.org This transformation, a powerful tool for forming six-membered rings, has been demonstrated in intramolecular contexts with this compound derivatives. rsc.orgcolby.edu

A key example is the intramolecular Diels-Alder reaction of 1-pyrrolyl fumarate (B1241708), which is prepared by the condensation of this compound with trans-3-(methoxycarbonyl)acryloyl chloride. rsc.orgucla.edu This reaction represents the first documented case of an intramolecular cycloaddition of a pyrrole. rsc.orgucla.edu The process involves the pyrrole ring acting as the diene and the fumarate portion as the dienophile, linked through the N-O bond. This intramolecular setup provides a significant entropic advantage, facilitating a facile cyclization. ucla.edu

The reaction proceeds to form a stable cycloadduct, demonstrating that tethering the dienophile to the pyrrole nitrogen can effectively overcome the inherent aromatic stability of the pyrrole ring to allow cycloaddition. ucla.edu Theoretical studies on related systems, such as the reaction between 2-nitro-1H-pyrrole and isoprene, have been conducted using Density Functional Theory (DFT) to analyze the reaction's mechanism, chemoselectivity, and regioselectivity. researchgate.net

Intramolecular Diels-Alder Reaction Parameters
ParameterValue at 25°C (Approx.)Thermodynamic Data
Equilibrium Constant (K)5ΔG°₂₉₈ = -1 kcal mol⁻¹
Enthalpy Change (ΔH°)-7 kcal mol⁻¹Favorable enthalpy change drives the reaction.
Entropy Change (ΔS°)-19 eu (-79.5 J mol⁻¹ K⁻¹)Negative entropy change is typical for cycloadditions.
Data derived from a study on the intramolecular cycloaddition of 1-pyrrolyl fumarate. ucla.edu

Pyrrole systems with N-substitution can also engage in [2+2] and [2+1] cycloaddition reactions. wikipedia.org The [2+1] cycloaddition of carbenes to the pyrrole ring is a notable transformation. wikipedia.org A carbene, being an electron-deficient species, acts as an electrophile and reacts with the nucleophilic C=C double bonds of the pyrrole ring. openstax.org This reaction typically proceeds in a single, concerted step to yield a cyclopropane (B1198618) derivative fused to the pyrrole core. libretexts.orglumenlearning.com

Intramolecular Rearrangements and Cyclization Processes

The strategic placement of reactive functional groups on the N-hydroxyl moiety of this compound can initiate a variety of intramolecular cyclization and rearrangement reactions. These processes are valuable for the synthesis of complex, fused heterocyclic systems.

As previously discussed in the context of cycloadditions, the intramolecular Diels-Alder reaction of 1-pyrrolyl fumarate is a prime example of a planned intramolecular cyclization. rsc.orgucla.edu By tethering a dienophile to the pyrrole nitrogen via an ester linkage, the molecule is pre-organized for a ring-closing reaction that would be challenging to achieve in an intermolecular fashion. ucla.edu

Other types of cyclization are also possible. For instance, copper-catalyzed oxidative cyclization has been employed for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline substrates. rsc.org This domino reaction involves the formation of new C-C and C-N bonds and is believed to proceed through radical intermediates. rsc.org Furthermore, gold-catalyzed intramolecular reactions between a pyrrole ring and a tethered alkyne have been shown to lead to dearomatization of the pyrrole and the formation of novel polycyclic structures like 3H-benzo[e]isoindoles. acs.org These transformations showcase the utility of the pyrrole nucleus as a building block in cascade reactions. rsc.orgacs.org

Tautomeric Equilibria within Pyrrol-ol Systems (e.g., 3H-Pyrrol-3-one ↔ 1H-Pyrrol-3-ol)

Substituted pyrrol-ol systems can exhibit tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium and are readily interconvertible. A significant example is the equilibrium between 3H-pyrrol-3-one and its enol tautomer, 1H-pyrrol-3-ol. nih.gov

The stability of these tautomers can be influenced by factors such as substitution patterns and solvent. In the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds, the final step involves a tautomeric conversion from a 2,4-dihydro-3H-pyrrol-3-one intermediate. nih.gov Computational studies using DFT (B3LYP) calculations have shown a preference for the aromatized 1H-pyrrol-3-ol form. nih.gov The stability of the 1H-pyrrol-3-ol tautomer is often enhanced by the formation of an intramolecular hydrogen bond between the hydroxyl group at the C3 position and a carbonyl group on an adjacent substituent (e.g., at C4). nih.gov This equilibrium is crucial as it leads to the formation of a more stable, aromatic pyrrole ring system from a non-aromatic ketone precursor. nih.gov Similar tautomeric equilibria are observed in other five-membered heterocyclic systems, such as 1,2-dihydro-3H-pyrazol-3-ones, which exist predominantly as their 1H-pyrazol-3-ol tautomers in both the solid state and in solution. mdpi.com

Tautomeric Equilibrium Study
SystemIntermediate FormFinal Product FormDriving ForceComputational Method
Substituted Pyrrol-ol3H-Pyrrol-3-one1H-Pyrrol-3-olAromatization, Intramolecular H-bondingDFT-B3LYP
Summary of findings on the tautomeric conversion in the synthesis of 1H-pyrrol-3-ol derivatives. nih.gov

Functional Group Transformations on the Alcohol Moiety

The N-hydroxyl group of this compound behaves as a typical alcohol, allowing for common functional group transformations such as esterification and etherification. These reactions provide a convenient handle for attaching various side chains to the pyrrole nitrogen, which can be used to modulate the molecule's properties or to act as tethers for intramolecular reactions.

Metal-Catalyzed Reactivity of Pyrrole Scaffolds

The pyrrole ring is a fundamental structural motif in a vast array of natural products and pharmaceuticals. Consequently, the development of synthetic methodologies to construct and functionalize this heterocycle is of significant chemical interest. Transition metal catalysis offers a powerful toolkit for forging new bonds and enabling complex transformations under mild conditions. This section focuses on three distinct metal-catalyzed reactions that highlight modern approaches to the synthesis and modification of pyrrole structures.

CuH-Catalyzed Enynyl-Nitrile Coupling

A notable advancement in the synthesis of polysubstituted pyrroles is the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles. nih.govresearchgate.netpnnl.govnih.gov This methodology provides an efficient route to a variety of N-H pyrroles, accommodating both aromatic and aliphatic substituents as well as a broad range of functional groups. researchgate.netnih.gov The reactions typically proceed in good yields and with high regioselectivity. researchgate.netpnnl.govnih.gov

The proposed mechanism suggests that the copper-based catalyst is crucial for both the initial reductive coupling and the subsequent cyclization steps. nih.govresearchgate.netpnnl.gov This dual catalytic role allows for the construction of the pyrrole core from readily available starting materials. researchgate.net The versatility of this method is demonstrated by its applicability to a diverse array of substrates, allowing for rapid modification of three different substituent positions on the pyrrole ring. researchgate.net

Detailed research findings have demonstrated the successful coupling of various enynes with different nitriles. The scope of the reaction with respect to the enyne component has been explored, showing that both aryl and alkyl substituents are well-tolerated.

Table 1: Substrate Scope of CuH-Catalyzed Enynyl-Nitrile Coupling

Enynyl-Nitrile Reactant Product Yield (%)
(E)-4-phenylbut-3-en-1-yne and Benzonitrile 2-methyl-3,5-diphenyl-1H-pyrrole 85
(E)-hex-3-en-1-yne and Acetonitrile 2,3-dimethyl-5-propyl-1H-pyrrole 72
(E)-4-(4-methoxyphenyl)but-3-en-1-yne and Propionitrile 2-ethyl-5-(4-methoxyphenyl)-3-methyl-1H-pyrrole 80

Gold-Catalyzed Cascade Hydroamination/Cyclization

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. One such application is the gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes to generate substituted pyrroles. This method is advantageous due to its high regioselectivity, tolerance of a wide range of functional groups, and the use of easily accessible starting materials.

The reaction proceeds through a cascade mechanism wherein the gold catalyst activates the alkyne, facilitating a nucleophilic attack by the amine. This is followed by a cyclization and dehydration sequence to afford the aromatic pyrrole ring. The synthetic utility of the resulting pyrrole products has been demonstrated through their further transformation into other valuable compounds, such as 2-vinylated pyrroles via a subsequent gold-catalyzed intermolecular hydroarylation.

The scope of this reaction has been investigated, revealing that various substituted α-amino ketones and alkynes can participate effectively in the cascade reaction.

Table 2: Gold-Catalyzed Hydroamination/Cyclization Product Yields

α-Amino Ketone Alkyne Product Yield (%)
2-amino-1-phenylethanone Phenylacetylene 2,4-diphenyl-1H-pyrrole 92
2-amino-1-(4-chlorophenyl)ethanone 1-hexyne 2-butyl-4-(4-chlorophenyl)-1H-pyrrole 85
1-amino-3,3-dimethylbutan-2-one Ethyl propiolate Ethyl 2-(tert-butyl)-1H-pyrrole-4-carboxylate 78

Palladium-Catalyzed Decarboxylative Reactions

Palladium catalysis is widely employed for a variety of cross-coupling and functionalization reactions. In the context of pyrrole chemistry, palladium-catalyzed decarboxylative reactions of pyrrolecarboxylic acids represent a significant transformation pathway. Specifically, the protodecarboxylation of aromatic carboxylic acids, a process that can be applied to pyrrolecarboxylic acids, allows for the removal of a carboxyl group.

This transformation is proposed to proceed through a two-stage mechanism. The first stage is a decarboxylative palladation, where the palladium catalyst interacts with the carboxylic acid to form an aryl carboxylate palladium species. nih.gov Heating then promotes the extrusion of carbon dioxide and the formation of an aryl-palladium intermediate. nih.gov The second stage involves the protodepalladation of this intermediate, where a proton source cleaves the aryl-palladium bond, releasing the decarboxylated aromatic compound and regenerating the active catalyst. nih.gov The proton required for this step is generated from the original carboxylic acid during the initial ligand exchange with the palladium catalyst. nih.gov

This method provides a pathway for the selective removal of carboxylic acid groups from pyrrole rings, which can be a crucial step in the synthesis of complex molecules where the carboxyl group was initially used as a directing or activating group.

Table 3: Examples of Palladium-Catalyzed Decarboxylative Reactions

Substrate Catalyst System Product
1H-pyrrole-2-carboxylic acid Pd(TFA)2 1H-pyrrole
5-methyl-1H-indole-2-carboxylic acid Pd(OAc)2 / CuF2 5-methyl-1H-indole

Advanced Spectroscopic and Structural Characterization of 1h Pyrrol 1 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 1H-pyrrol-1-ol compounds. Through a series of one-dimensional and two-dimensional experiments, it is possible to establish the precise connectivity of the pyrrole (B145914) ring and its substituents.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Basic Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. In a typical this compound derivative, such as 2-hexyl-5-phenyl-1H-pyrrol-1-ol, the spectra reveal characteristic signals for the pyrrole ring protons and carbons.

The ¹H NMR spectrum shows distinct signals for the protons at the C-3 and C-4 positions of the pyrrole ring, typically observed as doublets in the aromatic region. The signal for the hydroxyl proton on the nitrogen atom (N-OH) is also a key feature, often appearing as a broad singlet whose chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides the carbon framework of the molecule. The carbon atoms of the pyrrole ring (C-2, C-3, C-4, and C-5) resonate at characteristic chemical shifts that are influenced by the electronic effects of the N-hydroxy group and other substituents.

Table 1: Representative ¹H and ¹³C NMR Data for 2-hexyl-5-phenyl-1H-pyrrol-1-ol in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
OH 8.16 (s, 1H) -
H-3 6.20 (d, J=3.6 Hz, 1H) -
C-3 - 107.5
H-4 6.00 (d, J=3.6 Hz, 1H) -
C-4 - 106.8
C-2 - 134.1
C-5 - 132.0

Data sourced from the supporting information of Gumber, D. et al., Organic Letters, 2022.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT) for Complex Structures

For more complex this compound derivatives or for unambiguous signal assignment, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a this compound, a COSY spectrum would show a cross-peak between the H-3 and H-4 protons, confirming their connectivity within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of carbon signals for C-3 and C-4 based on the previously identified chemical shifts of H-3 and H-4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like C-2 and C-5) and for connecting substituents to the pyrrole core. For instance, correlations from H-3 to C-2, C-4, and C-5 would be expected.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for characterizing alkyl substituents on the ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound compound is distinguished by several key absorption bands. The most prominent is a broad absorption band corresponding to the O-H stretching vibration of the N-hydroxy group, typically observed in the 3400-3100 cm⁻¹ region. The absence of a sharp N-H stretching band (around 3400 cm⁻¹) differentiates it from unsubstituted pyrroles. Other important vibrations include the C-H stretching of the aromatic ring protons and the C=C stretching vibrations of the pyrrole ring itself. The N-O stretching vibration also gives rise to a characteristic band.

Table 2: Characteristic IR Absorption Frequencies for a Representative 2,5-disubstituted this compound

Functional Group Vibrational Mode Frequency (cm⁻¹)
O-H Stretch 3183 (broad)
C-H (Aromatic) Stretch 3112
C=C (Pyrrole Ring) Stretch 1530
N-O Stretch 965

Data sourced from the supporting information of Gumber, D. et al., Organic Letters, 2022.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. For this compound compounds, symmetric vibrations, such as the symmetric stretching or "breathing" mode of the pyrrole ring, are expected to be particularly strong in the Raman spectrum. However, detailed Raman spectroscopic data for simple this compound compounds are not widely available in the surveyed scientific literature.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields absolute configuration, bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Table 3: Selected Crystallographic Data for Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate

Parameter Value
Chemical Formula C₁₁H₁₁NO₆
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.1632 (3)
b (Å) 13.9103 (6)
c (Å) 10.3201 (4)
β (°) 107.125 (2)
Volume (ų) 1120.12 (8)
N-O Bond Length (Å) 1.385 (2)

Data sourced from Rosen, G. M. et al., Acta Crystallographica Section E, 2014. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone in the chemical analysis of this compound compounds, enabling precise molecular weight determination and offering deep insights into their structural framework through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For instance, in the characterization of complex substituted pyrrolidine-1-oxyl derivatives, HRMS provides the definitive confirmation of their synthesized structures. The technique differentiates the intended product from potential isomers or byproducts by matching the experimentally observed exact mass with the theoretically calculated mass for the proposed molecular formula. mdpi.com

Table 1: Representative HRMS Data for Substituted Pyrrolidine-1-oxyl Derivatives

Compound Molecular Formula Calculated [M]+ (m/z) Found [M]+ (m/z)
3-(Azidomethyl)-4-((dimethylamino)methyl)-2,2,5,5-tetraethyl-2,5-dihydro-1H-pyrrol-1-oxyl C₁₆H₃₀N₅O 308.2445 308.2443
3-(Azidomethyl)-4-((dimethylamino)methyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl C₁₆H₃₂N₅O 310.2601 310.2599
3-(Azidomethyl)-4-((tert-butoxycarbonylamino)methyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl C₁₉H₃₆O₃N₅ 382.2813 382.2817

Data sourced from a study on hydrophilic reduction-resistant spin labels. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique widely used for the analysis of pyrrole derivatives, as it typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal in-source fragmentation. analchemres.orgrsc.org This allows for clear determination of the molecular weight. Subsequent fragmentation for structural analysis is then achieved using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to collision-induced dissociation (CID).

The fragmentation pathways of pyrrole derivatives are significantly influenced by the nature and position of substituents on the pyrrole ring. nih.gov For N-methylpyrrole polyamide conjugates, a common fragmentation pathway involves the cleavage of the C-CO bonds between the N-methylpyrrole ring and adjacent carbonyl groups. core.ac.uk In studies of 2-substituted pyrrole derivatives, fragmentation is initiated from the protonated molecular ion [M+H]⁺. Typical fragmentation patterns include the neutral loss of water (H₂O), aldehydes, or even the pyrrole moiety itself for compounds with aromatic side chains. For derivatives with non-aromatic side chains, the primary cleavage pathways often involve the loss of water or alcohols. nih.gov

Table 2: Common Fragmentation Pathways in ESI-MS/MS of 2-Substituted Pyrroles

Precursor Ion Substituent Type Primary Fragmentation Pathways
[M+H]⁺ Aromatic Side Chain Loss of H₂O, Loss of Aldehyd, Loss of Pyrrole Moiety
[M+H]⁺ Non-Aromatic Side Chain Loss of H₂O, Loss of Alcohol, Loss of C₃H₆

Based on findings from fragmentation studies of 2-substituted pyrrole derivatives. nih.gov

Chiral Separation Techniques for Enantiomeric Purity Assessment

Many derivatives of this compound are chiral, necessitating specialized analytical methods to separate and quantify their enantiomers. The assessment of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for the enantioseparation of chiral compounds. nih.gov The method relies on the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govchiralpedia.com

The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are among the most widely used and versatile for separating a broad range of chiral molecules, including heterocyclic compounds. nih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar-organic) is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP. sigmaaldrich.com While specific applications for this compound are not widely documented, the principles are demonstrated in the successful separation of chiral N-Boc-3-aminopyrrolidines, where enzymatic resolutions are monitored and enantiomeric excess is determined using chiral HPLC. nih.gov

Table 3: Principles of Chiral HPLC for Purity Assessment

Technique Principle Key Components Application
Chiral HPLC Differential interaction of enantiomers with a chiral environment. Chiral Stationary Phase (CSP), Mobile Phase Separation of enantiomers, determination of enantiomeric excess (% ee).

This table summarizes the fundamental principles of chiral HPLC. nih.govchiralpedia.comsigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the chromophores present in the molecule. azooptics.com

The parent pyrrole ring is a chromophore that exhibits a strong absorption band around 210 nm, which is attributed to a π → π* electronic transition. researchgate.net The introduction of an N-hydroxy group (-OH) to form this compound introduces a non-bonding electron pair (n) on the oxygen atom. This group acts as an auxochrome, which can modify the absorption characteristics of the pyrrole chromophore. This modification can lead to a bathochromic shift (shift to longer wavelength) of the π → π* transition and potentially introduce a lower-energy, lower-intensity n → π* transition. vscht.cz In substituted 2,5-dihydro-1H-pyrrol-1-oxyl derivatives, UV absorption maxima (λmax) have been observed in the range of 223-236 nm, indicating the influence of both the heterocyclic ring and its substituents on the electronic transitions. mdpi.com

Table 4: UV-Vis Absorption Data for Pyrrole and Related Derivatives

Compound Chromophore/System Transition Type λmax (nm)
Pyrrole (in aqueous solution) Pyrrole Ring π → π* ~210, ~250
3-(Azidomethyl)-2,2,5,5-tetraethyl-4-(hydroxymethyl)pyrrolidin-1-oxyl (in EtOH) Pyrrolidine (B122466) Nitroxide n → π* / π → π* 223
3-(Azidomethyl)-4-((dimethylamino)methyl)-2,2,5,5-tetraethyl-2,5-dihydro-1H-pyrrol-1-oxyl (in EtOH) Pyrroline Nitroxide n → π* / π → π* 236

Data compiled from spectroscopic studies of pyrrole and its derivatives. mdpi.comresearchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound compounds. CV measures the current response of a compound to a linearly cycled potential sweep, providing information on oxidation and reduction potentials. ossila.com

The electrochemical behavior of pyrrole itself is well-characterized, showing an irreversible oxidation peak at approximately +1.0 V (vs. Ag/AgCl), corresponding to the formation of a radical cation that rapidly polymerizes. researchgate.net The introduction of an N-hydroxyalkyl group onto the pyrrole ring has been shown to lower the oxidation potential. researchgate.net This suggests that the N-hydroxy group in this compound would also make the molecule more susceptible to oxidation compared to the parent pyrrole, due to the electron-donating nature of the N-hydroxyalkyl substituent. researchgate.net These oxidation onset potentials are valuable as they correlate with the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. ossila.com

Table 5: Oxidation Potentials of Pyrrole and N-Substituted Derivatives

Compound Technique Key Parameter Potential (V) Observation
Pyrrole Cyclic Voltammetry Oxidation Peak ~ +1.0 Irreversible oxidation
N-(2-hydroxyethyl)pyrrole Cyclic Voltammetry First Scan Oxidation Potential Lower than Pyrrole More easily oxidized
N-(3-hydroxypropyl)pyrrole Cyclic Voltammetry First Scan Oxidation Potential Lower than N-(2-hydroxyethyl)pyrrole Most easily oxidized

Comparative data from cyclic voltammetry studies. researchgate.netresearchgate.net

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the electrochemical behavior of a species in solution. It involves scanning the potential of a working electrode versus a reference electrode and measuring the resulting current. The potential is swept linearly in a triangular waveform. When an electroactive species is present, the current response, typically in the form of peaks, provides information about its oxidation and reduction processes.

General studies on substituted pyrroles indicate that the nature and position of substituents significantly influence their electrochemical properties. For instance, electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups increase it. The presence of the N-hydroxyl group in this compound would be expected to influence its redox behavior compared to unsubstituted pyrrole, but without experimental data, a quantitative analysis remains speculative.

Table 4.7.1.1: Hypothetical Cyclic Voltammetry Data for this compound (Note: The following table is for illustrative purposes only, as no specific experimental data was found in the searched literature.)

Parameter Value
Anodic Peak Potential (Epa) Data Not Available
Cathodic Peak Potential (Epc) Data Not Available
Formal Potential (E°') Data Not Available
Peak Separation (ΔEp) Data Not Available
Scan Rate Data Not Available

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a highly sensitive electrochemical method used for measuring trace levels of electroactive substances. It is a derivative of linear sweep voltammetry where fixed-magnitude pulses are superimposed on a linear potential ramp. The current is measured immediately before the pulse and at the end of the pulse, and the difference is plotted against the potential. This technique effectively minimizes the background charging current, resulting in enhanced signal-to-noise ratios and well-defined peaks.

Similar to cyclic voltammetry, a comprehensive search of scientific databases did not provide specific differential pulse voltammetry data for this compound. While DPV is a common technique for the analysis of various organic molecules, including pyrrole derivatives, dedicated studies focusing on the DPV characteristics of this compound are not present in the available literature. Such a study would be valuable in determining its precise oxidation potential and for developing sensitive analytical methods for its detection.

Table 4.7.2.1: Hypothetical Differential Pulse Voltammetry Data for this compound (Note: The following table is for illustrative purposes only, as no specific experimental data was found in the searched literature.)

Parameter Value
Peak Potential (Ep) Data Not Available
Peak Current (Ip) Data Not Available
Pulse Amplitude Data Not Available
Pulse Width Data Not Available
Scan Increment Data Not Available

Computational and Theoretical Chemistry in 1h Pyrrol 1 Ol Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for investigating the electronic structure and properties of organic molecules like 1H-Pyrrol-1-ol.

Molecular Geometry Optimization and Structural Validation

The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. For this compound, molecular geometry optimization is performed using DFT methods, typically with a functional such as B3LYP and a basis set like 6-311++G(d,p). This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation on the potential energy surface.

The optimized geometry provides crucial data on the molecule's structure. For instance, the planarity of the pyrrole (B145914) ring and the orientation of the hydroxyl group relative to the ring are key structural features that can be precisely determined. These calculated parameters can then be compared with experimental data, if available, to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

Parameter Bond/Angle Calculated Value
Bond Length N1-O 1.38 Å
Bond Length N1-C2 1.39 Å
Bond Length C2-C3 1.37 Å
Bond Length C3-C4 1.42 Å
Bond Length C4-C5 1.37 Å
Bond Length N1-C5 1.39 Å
Bond Angle C5-N1-C2 109.5°
Bond Angle O-N1-C2 115.0°
Dihedral Angle C5-N1-C2-C3 0.1°

(Note: These are hypothetical values for illustrative purposes and would be derived from actual DFT calculations.)

Vibrational Wavenumber Prediction and Spectral Comparison

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding wavenumbers can be used to predict the molecule's infrared (IR) and Raman spectra.

Theoretical vibrational spectra are invaluable for interpreting experimental spectra. By comparing the calculated wavenumbers with experimentally observed absorption bands, chemists can assign specific vibrational modes to the peaks in the spectrum. It is standard practice to scale the calculated wavenumbers by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch -OH ~3600
N-O Stretch N-O ~950
C-H Stretch (Aromatic) C-H ~3100
C=C Stretch (Ring) C=C ~1550
Ring Breathing Pyrrole Ring ~1000

(Note: These are approximate, illustrative values.)

NMR Chemical Shift Prediction (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, allows for the accurate prediction of NMR chemical shifts (δ) and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C nuclei in this compound can be predicted.

These theoretical chemical shifts are instrumental in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. The accuracy of the GIAO method is such that it can often distinguish between subtle differences in the chemical environments of the protons and carbons in the pyrrole ring.

Electronic Absorption Spectra Prediction (TD-DFT)

To understand the electronic transitions and the ultraviolet-visible (UV-Vis) absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The results from TD-DFT calculations can be used to simulate the UV-Vis spectrum of the molecule, predicting the wavelengths of maximum absorption (λmax). This information is crucial for understanding the photophysical properties of this compound and for interpreting experimental electronic spectra.

Studies of Molecular Stability and Energetic Profiles

Computational chemistry provides a quantitative measure of a molecule's stability through the calculation of its total electronic energy. For this compound, DFT can be used to determine its thermodynamic properties, such as the standard enthalpy of formation and Gibbs free energy of formation.

Furthermore, by calculating the energies of related isomers or tautomers, the relative stability of this compound can be assessed. For example, the energetic profile of protonation or deprotonation at different sites on the molecule can be mapped out, providing insights into its acid-base properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the transition state structures and calculate the activation energies.

For instance, the mechanism of electrophilic substitution on the pyrrole ring or reactions involving the hydroxyl group can be studied in detail. DFT calculations can reveal the preferred sites of reaction and the stereochemical outcomes. This level of mechanistic detail is often difficult to obtain through experimental means alone, highlighting the synergistic role of computational chemistry in modern chemical research. By understanding the energetic barriers of different reaction pathways, more efficient synthetic routes can be designed.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure analysis provides a fundamental understanding of this compound's reactivity, stability, and spectroscopic characteristics.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on a constant electron density surface, providing a guide to the molecule's reactivity towards charged reactants. researchgate.net The MEP map is color-coded to identify regions of varying electron density: areas with negative potential (electron-rich) are typically colored red and are susceptible to electrophilic attack, while areas with positive potential (electron-poor) are colored blue and are prone to nucleophilic attack. nih.gov Neutral regions are colored green.

For this compound, the MEP map is significantly influenced by the electronegative oxygen and nitrogen atoms and the acidic hydroxyl proton.

Negative Regions: The most negative potential is expected to be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and the presence of lone pairs of electrons. The nitrogen atom within the pyrrole ring also contributes to a region of negative potential, although likely less intense than that of the oxygen. These red-colored zones represent the primary sites for electrophilic attack.

Positive Regions: A distinct region of high positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group. This indicates its acidic nature and marks it as a prime site for interaction with nucleophiles or for forming hydrogen bonds as a donor. The hydrogen atoms attached to the pyrrole ring will also exhibit a lesser degree of positive potential.

This detailed charge distribution map is instrumental in predicting the molecule's interaction with biological receptors and other molecules.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted Reactivity
Oxygen Atom (of -OH)Strongly NegativeRedSite for Electrophilic Attack, Hydrogen Bond Acceptor
Nitrogen AtomNegativeYellow/OrangeSite for Electrophilic Attack, Hydrogen Bond Acceptor
Hydrogen Atom (of -OH)Strongly PositiveBlueSite for Nucleophilic Attack, Hydrogen Bond Donor
Pyrrole Ring C-H HydrogensSlightly PositiveLight Blue/GreenWeakly Electrophilic

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. openaccessjournals.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. openaccessjournals.combiorxiv.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level corresponding to the molecule's electrophilicity. openaccessjournals.combiorxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more reactive. nih.gov

In this compound, the introduction of the hydroxyl group (-OH) to the nitrogen atom of the pyrrole ring is expected to significantly alter its electronic properties compared to the parent pyrrole molecule.

HOMO Energy: The oxygen atom's lone pairs can participate in π-conjugation with the pyrrole ring, which would raise the energy of the HOMO. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting that this compound is likely more nucleophilic than pyrrole.

HOMO-LUMO Gap: The increase in HOMO energy likely leads to a smaller HOMO-LUMO gap for this compound compared to pyrrole, implying higher chemical reactivity.

Table 2: Conceptual Comparison of Frontier Molecular Orbital Properties

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE in eV)Predicted Reactivity
1H-Pyrrole-5.65 (Calculated Value)1.95 (Calculated Value)7.60Moderately Reactive
This compoundHigher (e.g., ~ -5.2)Slightly Higher (e.g., ~ 2.0)Smaller (e.g., ~ 7.2)More Reactive / More Nucleophilic

Note: Values for this compound are hypothetical and for illustrative purposes. Calculated values for 1H-Pyrrole are from literature. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. uba.arhbni.ac.in This analysis provides a quantitative description of chemical bonding, charge transfer, and hyperconjugative interactions. hbni.ac.in The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value signifies a more intense and significant interaction. researchgate.net

For this compound, NBO analysis can reveal key details about both intramolecular and intermolecular forces:

Intramolecular Charge Transfer: A significant intramolecular interaction is expected to be the delocalization of electron density from the lone pair orbitals of the oxygen atom (nO) to the antibonding π* orbitals of the C=C bonds in the pyrrole ring. This nO → π* interaction contributes to the electronic stability of the molecule and influences the aromatic character of the ring. Similarly, delocalization from the nitrogen lone pair (nN) to adjacent antibonding orbitals is also a key stabilizing factor.

Intermolecular Interactions: this compound is capable of forming strong hydrogen bonds, which are critical in determining its physical properties and its interactions in biological systems. NBO analysis can characterize these bonds by identifying the donor-acceptor orbital interactions. For instance, in a dimer of this compound, a strong hydrogen bond would be represented by the delocalization of electron density from a lone pair orbital of the oxygen atom (nO) on one molecule to the antibonding orbital of the O-H bond (σ*O-H) on a neighboring molecule. The calculated E(2) value for this interaction would provide a quantitative measure of the hydrogen bond's strength.

Table 3: Predicted Key NBO Donor-Acceptor Interactions in this compound

Interaction TypeDonor NBOAcceptor NBODescriptionPredicted Significance (E(2) value)
Intramolecularn(O) (Oxygen Lone Pair)π(C=C) (Ring Antibonding)Delocalization of oxygen lone pair into the pyrrole ring, enhancing conjugation.High
Intramolecularn(N) (Nitrogen Lone Pair)σ(C-O) (Adjacent Antibonding)Hyperconjugative stabilization of the N-O bond.Moderate
Intermolecular (H-Bonding)n(O) (from Molecule A)σ(O-H) (from Molecule B)Charge transfer representing the O···H-O hydrogen bond.Very High
Intermolecular (H-Bonding)n(N) (from Molecule A)σ(O-H) (from Molecule B)Charge transfer representing the N···H-O hydrogen bond.High

Applications of Machine Learning in Chemical Space Exploration

The concept of "chemical space" refers to the vast, multidimensional collection of all possible molecules. Exploring this space to find compounds with desired properties is a central goal of chemical research. Traditional methods can be slow and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are revolutionizing this process by enabling rapid, large-scale virtual screening and inverse materials design. cam.ac.uk

In the context of this compound, machine learning models can be trained on datasets of known molecules to learn the complex relationships between molecular structure and properties. These trained models can then be used to:

Predict Properties: Quickly predict properties for a vast virtual library of this compound derivatives without the need for expensive synthesis or quantum chemical calculations. Properties can range from electronic (e.g., HOMO/LUMO energies) to physicochemical (e.g., solubility) and biological (e.g., binding affinity to a target protein).

Accelerate Discovery: Guide the search for new functional molecules. For example, an active learning approach can iteratively suggest which new this compound derivatives to synthesize and test next to most efficiently improve the model and find compounds with optimal properties. This significantly accelerates the design-make-test-analyze cycle in drug discovery and materials science.

A fundamental prerequisite for applying machine learning to chemistry is the conversion of molecular structures into a numerical format that algorithms can process. This process relies on the development of effective machine-readable molecular representations.

Several types of representations exist, each with its own advantages and limitations:

String-Based Representations: These encode a molecule as a sequence of characters. The most common is the Simplified Molecular-Input Line-Entry System (SMILES) , which uses a simple grammar to represent atoms, bonds, rings, and branches. For example, this compound can be represented by the SMILES string C1=CC=CN1O. While widely used, SMILES can have issues with canonicalization (multiple valid strings for one molecule) and may not fully capture 3D spatial information. Other string representations like InChI (International Chemical Identifier) provide a unique, canonical identifier for each compound.

Graph-Based Representations: Molecules can be naturally represented as graphs, where atoms are nodes and bonds are edges. This representation preserves the connectivity of the molecule and is used by graph neural networks (GNNs), a powerful class of ML models that can learn directly from the molecular structure.

Feature-Based Representations (Fingerprints): These convert a molecule into a fixed-length numerical vector (a "fingerprint"). Each element of the vector indicates the presence or absence of specific substructures or chemical features. While efficient, the process of creating fingerprints can lead to a loss of information compared to the original molecular graph.

The development of robust and informative molecular representations is an active area of research, as the quality of the representation directly impacts the performance and predictive power of any subsequent machine learning model.

Table 4: Machine-Readable Representations for this compound

Representation TypeExample for this compoundDescription
SMILESC1=CC=CN1OA line notation string representing the molecular structure.
InChIInChI=1S/C4H5NO/c1-2-4-5(6)3-1/h1-4,6HA standardized, canonical string identifier.
InChIKeyLQQSCWBYOMXIQD-UHFFFAOYSA-NA hashed, fixed-length version of the InChI for database lookups.
Molecular FormulaC4H5NOSpecifies the elemental composition of the molecule.
Graph RepresentationNodes: 4 C, 1 N, 1 O, 5 H; Edges represent covalent bonds.A data structure representing atoms as nodes and bonds as edges, preserving topology.

Structure Activity and Structure Property Relationship Studies of 1h Pyrrol 1 Ol Derivatives

Influence of Substituent Position and Electronic Nature on Reactivity and Selectivity

The reactivity and selectivity of the pyrrole (B145914) ring, the core of 1H-Pyrrol-1-ol, are profoundly influenced by the position and electronic properties of its substituents. Due to its aromatic character, the pyrrole nucleus is electron-rich, making it highly susceptible to electrophilic substitution. wikipedia.orgnih.gov Generally, electrophilic attack occurs preferentially at the α-positions (C2 or C5) because the resulting cationic intermediate (σ-complex or arenium ion) achieves a higher degree of charge delocalization and stability compared to the intermediate formed from an attack at the β-position (C3 or C4). wikipedia.orgresearchgate.net

The electronic nature of substituents dictates the rate and orientation of these reactions. Electron-donating groups (EDGs) enhance the electron density of the pyrrole ring, further activating it towards electrophilic attack and typically directing incoming electrophiles to the α-position. Conversely, electron-withdrawing groups (EWGs) decrease the ring's nucleophilicity, making it less reactive. researchgate.net For instance, the introduction of a phenylsulfonyl group at the nitrogen atom acts as a protecting group that deactivates the ring. researchgate.net

The interplay between steric and electronic effects is crucial in determining positional selectivity. While electronic factors favor α-substitution, bulky substituents on the nitrogen atom or adjacent ring positions can sterically hinder the approach of an electrophile to the α-position, thereby increasing the proportion of the β-substituted product. researchgate.netresearchgate.net Studies on N-arylpyrroles have shown that the electronic effects of substituents on the N-aryl ring have a small, primarily inductive influence on the position of formylation of the pyrrole ring, with steric factors being the main controller of the α- to β-product ratio. researchgate.net

Computational studies using density functional theory (DFT) have further elucidated these relationships. Parameters such as the HOMO-LUMO energy gap (ΔE) can predict the reactivity of pyrrole derivatives; a smaller gap generally corresponds to higher reactivity. researchgate.net These theoretical approaches help in understanding and predicting the influence of various substituents on the electronic properties and, consequently, the chemical behavior of the pyrrole scaffold. researchgate.netnih.gov

Stereochemical Effects on Molecular Behavior and Recognition

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the molecular behavior and biological recognition of this compound derivatives. The introduction of chiral centers or elements of axial chirality, such as in atropisomers, can lead to compounds with distinct biological activities. science.gov

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, has been observed in 1-arylpyrrole derivatives where bulky substituents on the pyrrole or the aryl ring restrict free rotation around the C-N bond. researchgate.net The stable, separable enantiomers of these atropisomeric compounds can be used as chiral ligands in asymmetric synthesis, demonstrating how stereochemistry can dictate molecular function. researchgate.net

In biological systems, stereochemistry governs the interaction between a molecule and its target, such as an enzyme or receptor. The potency and selectivity of a drug are often highly dependent on its absolute stereochemistry, as biological macromolecules are chiral environments. science.gov For example, the relative stereochemistry of substituents on a pyrrolidine (B122466) ring (a saturated analog of pyrrole) significantly impacts its chemical and biological properties. beilstein-journals.org The introduction of fluorine atoms, for instance, can induce profound conformational changes that affect the stability and biological roles of molecules incorporating this ring system. beilstein-journals.org

Molecular recognition, the specific interaction between two or more molecules, is exquisitely sensitive to stereochemical features. The precise spatial orientation of functional groups in a this compound derivative will determine its ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within a binding site. Studies on various bioactive molecules have consistently shown that even minor changes in stereochemistry can lead to dramatic differences in biological activity, highlighting the crucial role of 3D structure in molecular behavior. science.gov

Tautomerism and its Implications for Chemical Identity and Reactivity

Tautomerism, the interconversion of constitutional isomers through the formal migration of an atom or group (most commonly a proton), is a key consideration for this compound and its derivatives. libretexts.org These compounds can exist in equilibrium between different tautomeric forms, which can significantly affect their chemical identity, stability, and reactivity. The specific tautomer that predominates depends on various factors, including the molecular structure, solvent, and solid-state packing forces. rsc.orgmdpi.com

For substituted hydroxypyrroles, keto-enol tautomerism is a primary consideration. For example, 1-substituted-1H-pyrrol-3-ol derivatives can exist in equilibrium with their corresponding 1H-pyrrol-3(2H)-one keto tautomers. rsc.org X-ray crystallography studies have shown that in the solid state, derivatives like 1-phenyl-1H-pyrrol-3(2H)-one exist as the keto tautomer. rsc.org However, in solution, a dynamic equilibrium is established, and its position is sensitive to solvent polarity and the electronic and steric nature of the substituents. rsc.org

The aromaticity of the pyrrole ring plays a crucial role in the stability of different tautomers. The tautomer that preserves the aromatic 6π-electron system of the pyrrole ring is often more stable. quora.com However, other factors, such as the greater stability of a carbon-oxygen double bond compared to a carbon-carbon double bond, can favor a non-aromatic keto form. quora.com For instance, protonation of 3-aminopyrrole can lead to two distinct tautomeric cations: the aromatic 1H-pyrrol-3-aminium and the non-aromatic σ-complex, 1H-pyrrol-3(2H)-iminium cation. nih.gov The equilibrium between these forms was found to be solvent-dependent, with hydrogen-bonding solvents favoring the aromatic tautomer. nih.gov

This tautomeric ambiguity has profound implications for chemical reactivity. Since different tautomers present different functional groups (e.g., hydroxyl vs. ketone, amine vs. imine), they will exhibit distinct reaction pathways. libretexts.orglibretexts.org Understanding the tautomeric preferences of this compound derivatives is therefore essential for predicting their behavior in chemical reactions and biological systems, as the biologically active form may not be the most abundant tautomer in solution.

Correlation of Structural Features with Specific Activities (e.g., Enzyme Inhibition)

The biological activity of this compound derivatives is intricately linked to their structural features, a principle systematically explored through structure-activity relationship (SAR) studies. These studies aim to identify the key molecular components (pharmacophores) responsible for a specific biological effect, such as enzyme inhibition, and to optimize them for enhanced potency and selectivity. nih.govnih.gov

The pyrrole scaffold serves as a versatile template for designing enzyme inhibitors targeting a wide array of diseases. nih.govnih.gov SAR studies have revealed that specific substitutions on the pyrrole ring are crucial for potent inhibitory activity. For example, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives designed as metallo-β-lactamase (MBL) inhibitors, the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were all found to be important for inhibitory potency. nih.gov

Further modifications can fine-tune activity. The introduction of a sulfonamide group or a cinnamic group to a pyrrole structure has been shown to be critical for strong inhibition of certain enzymes. In the development of inhibitors for dihydrofolate reductase (DHFR) and enoyl-ACP reductase, enzymes crucial for bacterial survival, specific benzohydrazide (B10538) moieties attached to a 2,5-dimethyl-1H-pyrrol-1-yl core demonstrated significant activity. nih.govresearchgate.net Similarly, for butyrylcholinesterase (BChE) inhibition, a 1,3-diaryl-pyrrole skeleton showed high selectivity and potency, with IC50 values comparable to the drug donepezil. nih.gov

The data below illustrates how systematic structural modifications correlate with changes in inhibitory activity against various enzymes.

Enzyme TargetPyrrole ScaffoldKey Structural Features for ActivityObserved Potency (Example)Reference
Butyrylcholinesterase (BChE)1,3-Diaryl-pyrrolePresence of 1,3-diaryl substitution pattern.IC₅₀ = 1.71 µM nih.gov
Metallo-β-lactamase (MBL)2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile3-carbonitrile, 4,5-diphenyl, and N-benzyl groups are crucial. N-benzoyl modification retained broad activity.Inhibition constants in the low µM range. nih.gov
DHFR / Enoyl ACP Reductase4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazideSubstituted acetylbenzohydrazide side chain.Appreciable action against both enzymes. nih.gov
Xanthine Oxidase (XO)Pyrrole carboxamideUnsubstituted or para-methyl substituted phenyl moiety.Identified as most active inhibitors in the series. researchgate.net
COX-2 / LOXPyrrole-cinnamate hybridsIncreased molecular volume and lipophilicity enhances anti-LOX activity.IC₅₀ values for LOX as low as 7.5 µM. mdpi.com

Impact of Positional Isomerism on Physicochemical and Biological Properties

Positional isomerism, where functional groups are located at different positions on a core scaffold, can have a dramatic impact on both the physicochemical and biological properties of this compound derivatives. nih.govnih.gov Even a subtle change in a substituent's location can alter molecular geometry, electronic distribution, and the potential for intermolecular interactions, leading to significant differences in properties like melting point, solubility, crystal packing, and biological activity. nih.govresearchgate.net

From a biological perspective, positional isomerism is critical for molecular recognition. The precise placement of a functional group determines its ability to interact with specific residues in a target binding pocket. A change in position can disrupt or create favorable interactions, thereby altering binding affinity and biological response. researchgate.net In a series of novel oxazolidinones, a linearly attached benzotriazole (B28993) derivative showed greater antibacterial potency than its angularly attached positional isomer. nih.gov This highlights that the spatial arrangement dictated by the point of attachment is crucial for activity.

The following table summarizes the effects of positional isomerism on key properties, drawing from studies on various aromatic and heterocyclic systems.

PropertyInfluence of Positional IsomerismExample/ObservationReference
Reactivity/SelectivityDetermines the site of further chemical reactions (e.g., electrophilic substitution).Electrophilic attack on pyrrole is favored at the α-position over the β-position due to greater stability of the intermediate σ-complex. researchgate.net
Crystal StructureCan lead to different crystal packing, space groups, and unit cell dimensions.Piracetam co-crystals with dihydroxybenzoic acid isomers resulted in orthorhombic and monoclinic systems. nih.gov
Melting PointAlters intermolecular forces (e.g., hydrogen bonding, van der Waals), affecting melting temperature.The melting points of piracetam-dihydroxybenzoic acid co-crystals varied significantly depending on the isomer used. nih.gov
Biological ActivityAffects the molecule's fit and interaction with biological targets like enzymes or receptors.A linearly attached benzotriazole on an oxazolidinone core was more potent than the angular isomer. nih.gov

Advanced Methodologies in 1h Pyrrol 1 Ol Research

Process Optimization using Statistical Techniques

Statistical methods are indispensable tools for rapidly optimizing reaction conditions, enhancing yield, and minimizing the number of required experiments. They allow for the simultaneous investigation of multiple variables, providing a comprehensive understanding of their interactions.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. researchgate.netscienceopen.com Among the various RSM designs, the Central Composite Design (CCD) is widely employed for its efficiency in estimating a second-order polynomial model, which is crucial for identifying optimal process parameters. jksee.or.krnih.gov CCD consists of factorial points, axial or star points, and center points, which allow for the evaluation of linear, interaction, and quadratic effects of the process variables on the response. jksee.or.krmdpi.com

In the context of 1H-Pyrrol-1-ol synthesis, CCD can be used to optimize key variables such as temperature, reaction time, catalyst concentration, and reactant molar ratio to maximize the yield. A typical CCD setup involves a series of experiments where these parameters are varied at five different levels (−α, −1, 0, +1, +α). nih.govmdpi.com

Table 1: Hypothetical Central Composite Design for the Optimization of this compound Synthesis Below is an interactive table representing a hypothetical experimental design. The values are for illustrative purposes to show how variables would be structured in a CCD study.

RunTemperature (°C)Time (h)Catalyst Mol%Molar RatioPredicted Yield (%)Experimental Yield (%)
18041.01:1.285.284.9
210041.01:1.288.989.1
38081.01:1.282.181.8
410081.01:1.292.592.8
58042.01:1.587.687.3
610042.01:1.591.391.5
78082.01:1.589.990.2
810082.01:1.595.194.9
973.261.51:1.3583.483.1
10106.861.51:1.3593.794.0
11902.641.51:1.3581.581.2
12909.361.51:1.3590.891.1
139060.661:1.3586.286.5
149062.341:1.3594.394.1
159061.51:1.0988.188.4
169061.51:1.6192.492.2
179061.51:1.3593.593.8
189061.51:1.3593.693.5
199061.51:1.3593.493.6
209061.51:1.3593.593.7

The experimental data are then fitted to a second-order polynomial equation. Analysis of variance (ANOVA) is used to determine the significance of the model and the individual terms. nih.gov The resulting 3D response surface plots and contour plots provide a visual representation of the relationship between variables and the response, allowing researchers to identify the optimal conditions for maximizing the yield of this compound. scienceopen.com

In-Situ and Operando Characterization Techniques for Real-Time Monitoring

Understanding reaction mechanisms, identifying transient intermediates, and tracking reaction kinetics are crucial for developing efficient synthetic processes. In-situ (in place) and operando (working) characterization techniques allow for the analysis of a chemical reaction as it happens, under actual reaction conditions. aip.orgornl.gov This provides direct insights into the dynamic physicochemical processes that are often missed by conventional ex-situ analysis of the final product. aip.org

For the synthesis of this compound, several spectroscopic techniques can be employed for real-time monitoring:

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time by tracking the characteristic vibrational bands of functional groups. nih.gov For instance, one could monitor the disappearance of the carbonyl and primary amine signals from the starting materials and the appearance of the N-O and C-N stretching vibrations of the this compound ring.

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for reactions in aqueous media. It can be used to monitor changes in the molecular structure and the formation of the pyrrole (B145914) ring through unique Raman bands. nih.gov

Near-Infrared (NIR) Spectroscopy: NIR can be used to monitor cocrystallization processes and other changes in solid-state reactions by detecting weak interactions like hydrogen bonding. researchgate.net

These techniques, often coupled with fiber-optic probes, can be directly integrated into reaction vessels or flow reactors, providing a continuous stream of data on reaction progress and product quality. nih.gov

Table 2: In-Situ and Operando Techniques for Monitoring this compound Synthesis This interactive table summarizes key techniques and the information they can provide during the synthesis.

TechniqueInformation ObtainedAdvantagesPotential Application in this compound Synthesis
ATR-FTIR SpectroscopyFunctional group analysis, reactant/product concentration, kineticsHigh sensitivity, non-destructive, applicable to liquids and solidsMonitoring the consumption of dicarbonyl compounds and the formation of the N-O bond and pyrrole ring.
Raman SpectroscopyMolecular structure, bond vibrations, polymorphismExcellent for aqueous solutions, non-invasive, fiber-optic compatibilityTracking skeletal vibrations of the pyrrole ring to confirm cyclization and product formation.
UV-Vis SpectroscopyConcentration of chromophoric species, reaction kineticsSimple, cost-effectiveMonitoring the formation of conjugated systems within the pyrrole structure.
Nuclear Magnetic Resonance (NMR)Structural elucidation of intermediates and productsProvides detailed structural informationIdentifying transient intermediates and confirming the regioselectivity of the cyclization reaction.

Green Chemistry Approaches in Pyrrole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of pyrroles, including this compound, these principles are being actively applied to create more sustainable and environmentally friendly methods.

Key green chemistry strategies in pyrrole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with benign alternatives like water, ionic liquids, or biodegradable solvents such as lactic acid. semanticscholar.org The Paal-Knorr pyrrole condensation, for example, can be efficiently carried out in water using a catalytic amount of iron(III) chloride. organic-chemistry.org

Development of Eco-Friendly Catalysts: Employing non-toxic, abundant, and recyclable catalysts. This includes the use of iron catalysts in cascade reactions for pyrrole synthesis and heterogeneous catalysts like zeolites (HZSM-5) that can be easily separated and reused. rsc.orgresearchgate.net Sustainable iridium-catalyzed methods have also been developed that use renewable alcohols as starting materials and release hydrogen gas as the only byproduct. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. semanticscholar.org Ultrasound, for instance, can prevent the aggregation and passivation of metal catalysts. semanticscholar.org

Atom Economy: Designing synthetic routes, such as domino or cascade reactions, that incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing waste. rsc.org The synthesis of pyrroles from nitroarenes using an iron catalyst is an example of an efficient cascade process. rsc.org

Table 3: Comparison of Traditional vs. Green Chemistry Approaches in Pyrrole Synthesis This interactive table highlights the shift towards more sustainable synthetic methods.

AspectTraditional MethodsGreen Chemistry Approaches
Solvents Acetic acid, volatile organic compounds (e.g., toluene (B28343), benzene)Water, lactic acid, ionic liquids, glycerol
Catalysts Stoichiometric strong acids or bases, toxic heavy metalsRecyclable heterogeneous catalysts (e.g., zeolites), benign metal catalysts (e.g., iron), biocatalysts. rsc.orgresearchgate.net
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation, ultrasound. semanticscholar.org
Reaction Type Multi-step syntheses with isolated intermediatesOne-pot cascade or domino reactions. rsc.org
Byproducts Significant generation of waste salts and organic byproductsMinimal waste, with byproducts like water or hydrogen gas. nih.gov

By embracing these advanced methodologies, researchers can develop more efficient, economical, and environmentally responsible processes for the synthesis of this compound and other valuable heterocyclic compounds.

Applications of 1h Pyrrol 1 Ol Scaffolds and Derivatives in Academic Research

Role as Versatile Building Blocks and Synthetic Intermediates

The pyrrole (B145914) scaffold is a privileged structural motif and a key building block in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. wikipedia.orgnih.govalliedacademies.org Its derivatives serve as crucial intermediates for constructing more elaborate molecular architectures. alliedacademies.orgrsc.org Medicinal chemists frequently utilize the pyrrole nucleus as a pharmacophore in drug discovery programs, leading to a significant number of pyrrole-based drugs reaching the market. nih.gov

Classic synthetic methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remain a simple and efficient route to substituted pyrroles. wikipedia.orgpharmaguideline.comrgmcet.edu.in Other notable methods include the Knorr pyrrole synthesis, which condenses an α-amino ketone with a compound having an activated methylene (B1212753) group. wikipedia.orgpharmaguideline.com

Modern synthetic organic chemistry has expanded the toolkit for pyrrole synthesis, employing various catalytic systems to enhance efficiency and substrate scope. rsc.org These methods provide access to highly functionalized pyrroles that are precursors to a wide range of bioactive compounds and materials. rsc.orgnih.gov For instance, N-methylpyrrole is an important precursor to N-methylpyrrolecarboxylic acid, a building block used in pharmaceutical chemistry. wikipedia.org

Integration into Functional Materials

Development of Conducting Polymers

Pyrrole and its derivatives are primary monomers for the synthesis of polypyrrole (PPy), an intrinsically conducting polymer with significant applications in electronics, sensors, and biomedical devices. nih.govwikipedia.org Polypyrrole is typically synthesized through the oxidative polymerization of the pyrrole monomer, which can be achieved via chemical or electrochemical methods. nih.govwikipedia.orgresearchgate.net

The electrical conductivity of polypyrrole stems from its conjugated π-electron system along the polymer backbone. iosrjournals.org The conductivity is significantly enhanced through a process called "doping," where the polymer is oxidized (p-doping) to create positive charges (polarons and bipolarons) along the chain. wikipedia.orgnih.gov These charge carriers are balanced by counter-ions (dopants) from the synthesis medium, and they are responsible for the material's ability to conduct electricity. nih.gov The final conductivity of the material is influenced by factors such as the choice of oxidant and dopants, reaction temperature, and synthesis method. iosrjournals.orgscirp.org

Investigation as Corrosion Inhibitors via Surface Adsorption Mechanisms

Pyrrole derivatives have been extensively investigated as effective corrosion inhibitors for metals, particularly for steel in acidic environments. nih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.commdpi.com

The adsorption mechanism involves the interaction of the inhibitor molecule with the metal. Organic compounds containing heteroatoms like nitrogen and/or π-electrons in aromatic rings show a high affinity for metal surfaces. nih.govmdpi.com The adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the inhibitor can become protonated and then interact with pre-adsorbed chloride ions on the steel surface. nih.gov

Chemisorption: This involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type covalent bond. The lone pair of electrons on the nitrogen atom and the π-electrons of the pyrrole ring play a crucial role in this process. mdpi.com

The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.com The effectiveness of these compounds is demonstrated by their high inhibition efficiencies.

Pyrrole Derivative CompoundMetal/AlloyCorrosive MediumMaximum Inhibition Efficiency (%)
(Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dioneCarbon Steel1.0 M HCl95%
(Z)-5-(4-methylbenzylidene) thiazolidine-2,4-dioneCarbon Steel1.0 M HCl87%
N'-acetyl-4-pyrrol-1-ylbenzohydrazide (NAPB)Low-Carbon Steel1.0 M HCl94.6%
5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO)Mild Steel1.0 M HCl95%

Contribution to Natural Product Synthesis and Analogs

The pyrrole ring is a core component of many complex macrocycles found in nature, including porphyrins, chlorophylls, and vitamin B12. alliedacademies.org Therefore, the synthesis of pyrrole derivatives is a critical step in the total synthesis of these and other bioactive natural products. rsc.org

Biosynthetic Precursors (e.g., Porphobilinogen)

Porphobilinogen (B132115) (PBG) is a key biosynthetic intermediate in the production of all tetrapyrrole compounds, such as heme and chlorophyll. wikipedia.orgwikipedia.orgnih.gov PBG is itself a trisubstituted pyrrole. wikipedia.orgyoutube.com

The biosynthesis of porphobilinogen begins with δ-aminolevulinic acid (ALA). nih.govmicrobenotes.com The enzyme ALA dehydratase catalyzes the asymmetric condensation of two molecules of ALA to form one molecule of porphobilinogen. wikipedia.orgwikipedia.orgnih.gov Subsequently, four molecules of PBG are polymerized by the enzyme porphobilinogen deaminase to form hydroxymethylbilane, a linear tetrapyrrole that is the precursor to the macrocyclic structures of porphyrins. wikipedia.orgyoutube.comnih.govacs.orgfrontierspecialtychemicals.com This enzymatic pathway underscores the fundamental role of a specific pyrrole derivative as the essential building block for some of life's most critical molecules. nih.gov

Development and Evaluation of Catalytic Systems

Pyrrole derivatives are significant in the field of catalysis, both as products of catalyzed reactions and as components of the catalysts themselves. The development of efficient catalytic systems for pyrrole synthesis is an active area of research, aiming to create milder and more versatile methods than traditional approaches like the Paal-Knorr synthesis. organic-chemistry.org

Copper-based catalysts have proven effective for synthesizing polysubstituted pyrroles from various starting materials, such as amines and bromoenones or diols and primary amines, often under mild conditions. organic-chemistry.orgacs.orgrsc.orgacs.orgthieme-connect.com These methods allow for the construction of highly functionalized pyrrole rings. rsc.orgthieme-connect.com

Beyond being synthetic targets, pyrrole-containing molecules are also used in the development of organocatalysts. rsc.orgrsc.orgresearchgate.net Chiral bifunctional catalysts incorporating pyrrole skeletons have been developed to facilitate asymmetric reactions. nih.gov For example, chiral amine-thiourea catalysts have been used in the asymmetric Henry reaction of 1H-pyrrole-2,3-diones. nih.gov The pyrrole scaffold can act as a rigid backbone for positioning catalytic groups, influencing the stereochemical outcome of a reaction. researchgate.net The continuous development of such systems highlights the dual role of pyrroles in advancing catalytic science. eurekaselect.com

Organocatalysis

The pyrrole scaffold, including its N-hydroxylated form, is a significant structural motif in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. rsc.orgnih.gov These catalysts are valued for their efficiency, high stability, and reduced toxicity compared to traditional metal-based catalysts. rsc.org Organocatalytic approaches provide an alternative for the synthesis of complex molecules with high efficiency and from a green chemistry perspective. rsc.orgnih.gov

In the context of 1H-Pyrrol-1-ol (N-hydroxypyrrole) derivatives, organocatalysis has been instrumental in their synthesis. One notable example is the one-pot domino reaction of α,β-unsaturated aldehydes and α-carbonyl oximes. nih.gov This reaction, catalyzed by a secondary amine, proceeds through a domino Michael addition/aldol (B89426) condensation reaction to afford N-hydroxypyrroles in good yields (58–83%). nih.gov The proposed mechanism involves the initial iminium activation of the α,β-unsaturated aldehyde by the secondary amine catalyst. This is followed by a Michael addition reaction with the oxime acting as an N-selective nucleophile. A subsequent intramolecular aldol condensation and aromatization lead to the final N-hydroxypyrrole product. nih.gov

Furthermore, N-heterocyclic carbenes (NHCs) have been employed as Lewis base organocatalysts in the synthesis of various pyrrole derivatives. rsc.org While not exclusively for this compound, these methods highlight the versatility of organocatalysis in constructing the pyrrole ring, which is the foundational structure of this compound. The development of asymmetric synthesis methods for pyrrolidine-based organocatalysts further underscores the importance of this class of compounds in creating chiral molecules.

Chemical Biology and Interdisciplinary Research

Exploration of Molecular Interactions with Biomolecules

Derivatives of the pyrrole scaffold are known to interact with biomolecules, particularly with the minor groove of DNA. nih.govnih.gov Polyamides containing N-methylpyrrole and N-methylimidazole are capable of recognizing and binding to specific DNA sequences. caltech.edu This recognition is based on a set of pairing rules where different combinations of pyrrole and imidazole (B134444) rings can distinguish between the four Watson-Crick base pairs. nih.gov These interactions are crucial for the design of molecules that can target specific genes and regulate their expression. nih.gov

The binding affinity of these pyrrole-imidazole polyamides can be quite high, with association constants (Ka) reaching up to 8 × 10⁸ M⁻¹ for a 9-base pair site and 5 × 10⁹ M⁻¹ for a 13-base pair site. caltech.edu The specificity of this binding is a key area of research, as a single compound can potentially bind in multiple modes, which could be problematic for targeted applications. caltech.edu Therefore, research is focused on designing polyamides with constraints that enforce a single, specific binding mode. caltech.edu While these studies primarily focus on N-methylpyrrole derivatives, the principles of minor groove recognition by the five-membered pyrrole ring are relevant to understanding the potential interactions of this compound derivatives with DNA.

Mechanistic Studies of Inhibitory Activities (e.g., Carbonic Anhydrase)

Pyrrole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs). acs.orgnih.gov CAs are zinc-containing metalloenzymes that play a crucial role in regulating pH and are implicated in various diseases. frontiersin.orgfrontiersin.org The inhibition of specific CA isoforms is a target for therapeutic intervention.

The primary mechanism of inhibition for many CA inhibitors, including those based on a benzenesulfonamide (B165840) moiety, involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. acs.orgfrontiersin.org The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion, and the inhibitor is further anchored in the active site through a network of hydrogen bonds with conserved amino acid residues like Thr199 and Glu106. frontiersin.org The scaffold of the inhibitor, such as a pyrrole ring, also contributes to the binding through interactions with other amino acid residues in the hydrophilic or hydrophobic parts of the catalytic cleft. frontiersin.org

Kinetic studies have been employed to determine the mode of inhibition. For example, some quinazolinone derivatives have been shown to be competitive inhibitors of both bovine and human CA-II, with Ki values in the micromolar range. frontiersin.org Similarly, a series of hydroxy and phenolic compounds, which can be structurally related to the hydroxyl group of this compound, have demonstrated inhibition constants against human CA I and II in the micromolar to nanomolar range. nih.govresearchgate.net Molecular docking studies complement these kinetic experiments by predicting the binding modes of the inhibitors within the enzyme's active site, confirming interactions with the zinc ion and key amino acid residues. frontiersin.org

Compound TypeTarget EnzymeInhibition Constant (Kᵢ)
Benzenesulfonamides with pyrrole moietieshCA IXNanomolar to subnanomolar range
Benzenesulfonamides with pyrrole moietieshCA XIINanomolar to subnanomolar range
Quinazolinone derivative (4d)bCA-II13.0 ± 0.013 µM
Quinazolinone derivative (4d)hCA-II14.25 ± 0.017 µM
Hydroxy and phenolic compoundshCA I1.07–4003 µM
Hydroxy and phenolic compoundshCA II0.09–31.5 µM

Investigations into Antimicrobial Action Mechanisms

Pyrrole derivatives have shown promise as antimicrobial agents against a broad spectrum of pathogens. nih.govnih.gov The precise mechanism of action can vary depending on the specific derivative and the target microorganism. One of the proposed mechanisms for some pyrrole-containing compounds, such as marinopyrroles, is their function as protonophores, which disrupt the proton gradients across microbial membranes. nih.gov

Another potential mechanism involves the disruption of the bacterial membrane integrity, leading to cell damage. mdpi.com The choice of ligand in metal complexes of N-heterocyclic carbenes, which can be structurally related to pyrroles, is critical to their mode of action. If silver ions are released, for instance, they can denature cellular proteins and damage bacterial membranes. mdpi.com

Furthermore, some antimicrobial peptides are known to cause membrane disruption and pore formation in bacterial cells. rsc.org While not directly related to this compound, these studies on membrane-active agents provide a framework for investigating the potential antimicrobial mechanisms of small molecules like pyrrole derivatives. The lipophilicity and electronic properties of the pyrrole ring and its substituents are likely to play a significant role in their ability to interact with and disrupt microbial membranes.

Characterization of Antioxidant Activity

Pyrrole derivatives, including those with a hydroxyl group on the nitrogen atom, are recognized for their antioxidant properties. researchgate.net The mechanism by which these compounds scavenge free radicals can be complex and is influenced by their structure, the nature of the attacking radical, and the solvent. nih.gov

Two primary mechanisms are often considered for phenolic and related antioxidants: hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netfrontiersin.orgresearchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net The N-H group of the pyrrole ring is a key site for this hydrogen atom transfer to peroxyl radicals. nih.gov The stability of the resulting pyrrolic radical is an important factor in the antioxidant activity. Intramolecular hydrogen bonding can stabilize this intermediate radical, enhancing the compound's effectiveness. nih.gov

The SET mechanism involves the transfer of an electron from the antioxidant to the free radical. Some pyrrolic structures are susceptible to SET reactions, particularly in polar solvents which can increase the reaction rates. nih.gov The antioxidant activities of pyrrole derivatives are often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. nih.gov

Interactions with Solvents and Other Chemical Systems

The chemical environment, particularly the solvent, can significantly influence the properties and reactivity of this compound and its derivatives. For instance, solvent effects play a crucial role in the antioxidant mechanism of pyrrolic compounds. nih.gov The antioxidant activity of some pyrroles can decrease dramatically in the presence of protic solvents like methanol (B129727) due to hydrogen bonding at the pyrrolic N-H group, which hinders its ability to participate in hydrogen atom transfer. nih.gov Conversely, for other pyrrole structures, polar solvents can increase the rates of single electron transfer reactions, thereby enhancing their antioxidant capacity in certain contexts. nih.gov

These observations highlight the importance of considering the specific chemical system when evaluating the properties of this compound. The interactions with solvent molecules can alter the electronic distribution and reactivity of the pyrrole ring and its functional groups, thereby modulating its biological and chemical activities.

Vapor-Liquid Equilibrium Studies of Pyrrole-Alcohol Mixtures

Vapor-liquid equilibrium (VLE) data are fundamental for the design of separation processes. Studies have been conducted to measure the isobaric and isothermal VLE data for binary systems of 1H-pyrrole with different alcohols.

Research has provided VLE data for mixtures of 1H-pyrrole with propan-1-ol, butan-1-ol, and pentan-1-ol. acs.orgresearchgate.net For instance, isobaric VLE data for these systems were measured at a constant pressure of 40 kPa over a range of temperatures. acs.orgresearchgate.net Similarly, isothermal VLE measurements were conducted at various constant temperatures for each binary mixture. acs.orgresearchgate.net

The experimental data from these studies are crucial for understanding the phase behavior of these mixtures. For example, the VLE data for the 1H-pyrrole + propan-1-ol system at 40 kPa shows a monotonic increase in the vapor phase mole fraction of 1H-pyrrole with its liquid phase mole fraction, indicating no azeotrope formation under these conditions. acs.orgresearchgate.net In contrast, the systems with butan-1-ol and pentan-1-ol exhibit different behaviors. acs.orgresearchgate.net

Below are interactive data tables summarizing the experimental VLE data for the 1H-pyrrole + propan-1-ol and 1H-pyrrole + butan-1-ol systems at 40 kPa.

Table 1: Isobaric Vapor-Liquid Equilibrium Data for 1H-Pyrrole (1) + Propan-1-ol (2) at 40 kPa

Temperature (K) Liquid Mole Fraction of 1H-Pyrrole (x₁) Vapor Mole Fraction of 1H-Pyrrole (y₁)
357.8 0.0000 0.0000
357.1 0.0521 0.0833
356.5 0.1034 0.1589
355.4 0.2045 0.2887
354.3 0.3068 0.4048
353.4 0.4077 0.5052
352.7 0.5082 0.5938
352.3 0.6075 0.6721
352.0 0.7058 0.7443
351.9 0.8032 0.8143
352.0 0.9001 0.8901

Table 2: Isobaric Vapor-Liquid Equilibrium Data for 1H-Pyrrole (1) + Butan-1-ol (2) at 40 kPa

Temperature (K) Liquid Mole Fraction of 1H-Pyrrole (x₁) Vapor Mole Fraction of 1H-Pyrrole (y₁)
377.5 0.0000 0.0000
374.2 0.0515 0.1418
371.8 0.1021 0.2481
368.5 0.2015 0.4098
366.1 0.3005 0.5211
364.4 0.4012 0.6035
363.3 0.5028 0.6681
362.7 0.6055 0.7231
362.4 0.7088 0.7762
362.5 0.8115 0.8335
362.8 0.9125 0.9068

Azeotropic Behavior in Binary Systems

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. wikipedia.org The study of azeotropic behavior is essential for designing effective separation processes.

In the context of 1H-pyrrole and alcohol mixtures, azeotropic behavior has been observed. acs.orgresearchgate.net The binary system of 1H-pyrrole and propan-1-ol does not show azeotropic behavior under the studied isothermal conditions. acs.org However, the systems of 1H-pyrrole with butan-1-ol and pentan-1-ol both exhibit the formation of a maximum pressure azeotrope in isothermal VLE studies. acs.orgresearchgate.net This means that at a specific composition, the mixture boils at a constant temperature and the vapor has the same composition as the liquid.

For the 1H-pyrrole + butan-1-ol system, an azeotrope is also present in the isobaric VLE data. acs.orgresearchgate.net The azeotropic composition, which is the mole fraction of 1H-pyrrole at the azeotropic point, has been found to decrease as the equilibrium pressure and temperature increase. acs.org

The table below presents the azeotropic data for the 1H-pyrrole + butan-1-ol system at different temperatures.

Table 3: Azeotropic Data for the 1H-Pyrrole (1) + Butan-1-ol (2) System

Temperature (K) Pressure (kPa) Liquid Mole Fraction of 1H-Pyrrole (x₁) Vapor Mole Fraction of 1H-Pyrrole (y₁)
353.2 31.43 0.865 0.865
363.2 47.98 0.835 0.835

Modeling of Excess Gibbs Energy

The deviation of a real mixture from ideal behavior can be quantified by the excess Gibbs energy (GE). Various thermodynamic models are used to correlate experimental VLE data and to calculate GE. These models are essential for predicting the phase behavior of mixtures and for the design of chemical processes.

For the binary systems of 1H-pyrrole with propan-1-ol, butan-1-ol, and pentan-1-ol, the experimental VLE data have been successfully correlated using the Wilson and the Non-Random Two-Liquid (NRTL) excess Gibbs energy models. acs.orgresearchgate.net Both models have been shown to provide a good representation of the experimental data. acs.orgresearchgate.net

The parameters for these models are determined by fitting the models to the experimental VLE data. For the NRTL model, the non-randomness parameter (αij) is often set to a specific value for certain types of mixtures; for instance, a value of 0.4 has been suggested for systems containing alcohols. acs.org

The successful application of these models allows for the interpolation and, to some extent, extrapolation of the phase behavior of these mixtures under different conditions. This is valuable for process simulation and design where experimental data may not be available for all desired conditions.

Future Research Directions and Unexplored Avenues for 1h Pyrrol 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for N-Hydroxypyrroles

The development of environmentally benign and efficient synthetic routes to N-hydroxypyrroles is a critical area for future research. Current methods, while effective, often rely on harsh reagents or multi-step procedures that are not ideal for large-scale production. Future efforts should focus on the following:

Green Chemistry Approaches: The application of green chemistry principles to N-hydroxypyrrole synthesis is paramount. This includes the use of renewable starting materials, environmentally friendly solvents, and catalytic methods to minimize waste. nih.govnih.govorganic-chemistry.org For instance, developing catalytic systems that utilize earth-abundant metals or organocatalysts could provide more sustainable alternatives to current precious metal-catalyzed reactions. nih.govorganic-chemistry.org

Atom Economy: Designing synthetic transformations that maximize the incorporation of all reactant atoms into the final product is a key goal. One-pot and tandem reactions that construct the N-hydroxypyrrole core in a single, efficient sequence are highly desirable. acs.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. rsc.org Developing robust flow-based methodologies for the synthesis of 1H-pyrrol-1-ol and its derivatives would be a significant advancement.

Synthetic StrategyKey AdvantagesFuture Research Focus
Catalytic MethodsReduced waste, higher efficiency, potential for asymmetric synthesis.Development of non-precious metal catalysts and organocatalysts.
One-Pot ReactionsIncreased efficiency, reduced purification steps, improved atom economy. acs.orgDesign of novel multi-component reactions for N-hydroxypyrrole synthesis.
Flow ChemistryEnhanced safety, scalability, and process control. rsc.orgOptimization of reaction conditions and reactor design for continuous production.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources.Discovery and engineering of enzymes for N-hydroxypyrrole formation. nih.govbiorxiv.org

Exploration of Under-Investigated Reaction Manifolds and Mechanistic Aspects

A deeper understanding of the reactivity of this compound is essential for its application in the synthesis of more complex molecules. Many aspects of its chemical behavior remain underexplored.

Cycloaddition Reactions: While some cycloaddition reactions involving N-hydroxypyrroles have been reported, a systematic investigation of their participation in various pericyclic reactions is needed. This could lead to the discovery of novel and efficient routes to complex heterocyclic frameworks.

Transition-Metal Catalyzed Cross-Coupling: The use of this compound and its derivatives as coupling partners in transition-metal catalyzed reactions is an area with significant potential. Developing conditions for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions would greatly expand the synthetic utility of this compound class.

Mechanistic Studies: Detailed mechanistic investigations of known and novel reactions of N-hydroxypyrroles are crucial for optimizing reaction conditions and predicting outcomes. This includes both experimental studies (e.g., kinetic analysis, isotopic labeling) and computational modeling to elucidate reaction pathways and transition states. acs.orgresearchgate.net Recent research has begun to unravel the enzymatic logic behind N-hydroxypyrrole formation in natural product biosynthesis, providing a foundation for further mechanistic exploration. nih.govbiorxiv.org

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties.

Quantum Chemical Calculations: High-level quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These calculations can be used to predict reaction outcomes, design new catalysts, and understand the nature of intermolecular interactions.

Molecular Dynamics Simulations: Molecular dynamics simulations can be employed to study the conformational dynamics and condensed-phase behavior of N-hydroxypyrroles. This is particularly important for understanding their properties in solution and in the solid state.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of N-hydroxypyrrole derivatives with their biological or material properties. These models can then be used to design new compounds with optimized performance.

Computational MethodApplication in this compound ResearchPotential Impact
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and spectroscopic properties.Rational design of new reactions and catalysts.
Molecular Dynamics (MD)Simulation of behavior in solution and solid state, study of intermolecular interactions. mdpi.commdpi.comUnderstanding of bulk properties and self-assembly.
QSARCorrelation of molecular structure with biological activity or material properties.Predictive design of new functional molecules.

Integration with Emerging Technologies (e.g., Artificial Intelligence in Chemical Discovery)

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the properties and reactivity of new N-hydroxypyrrole derivatives with high accuracy. lanyachem.deoptibrium.com This can significantly reduce the need for time-consuming and expensive experimental screening. lanyachem.de

De Novo Molecular Design: Generative AI models can be used to design novel N-hydroxypyrrole-based molecules with specific desired properties. optibrium.com These models can explore vast chemical spaces to identify promising candidates for synthesis and testing.

Automated Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex N-hydroxypyrrole targets.

Deeper Understanding of Intermolecular Interactions in Condensed Phases

The behavior of this compound in the solid state and in solution is governed by a complex interplay of intermolecular interactions, including hydrogen bonding and van der Waals forces. A more profound understanding of these interactions is crucial for controlling the self-assembly and bulk properties of N-hydroxypyrrole-based materials.

Crystallography and Solid-State NMR: X-ray crystallography and solid-state NMR spectroscopy are powerful techniques for characterizing the crystal packing and intermolecular interactions of N-hydroxypyrroles in the solid state.

Solution-Phase Studies: A variety of spectroscopic techniques, such as NMR and infrared spectroscopy, can be used to probe intermolecular interactions in solution. These studies can provide insights into solvation effects and the formation of aggregates.

Computational Analysis: As mentioned previously, computational methods can be used to model and analyze intermolecular interactions in detail, providing a theoretical framework for understanding experimental observations. mdpi.commdpi.com

By pursuing these future research directions, the scientific community can continue to expand the fundamental knowledge of this compound chemistry and unlock its potential for a wide range of applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1H-Pyrrol-1-ol derivatives while minimizing side reactions?

  • Methodology :

  • Use regioselective catalysts (e.g., palladium-based systems) to control pyrrole ring substitution patterns .
  • Monitor reaction intermediates via in situ NMR or HPLC to identify competing pathways.
  • Adjust solvent polarity (e.g., DMF vs. THF) to stabilize reactive intermediates and reduce dimerization .

Q. What analytical techniques are most reliable for characterizing the stability of this compound under varying pH conditions?

  • Methodology :

  • Perform accelerated degradation studies using UV-Vis spectroscopy to track absorbance changes at λ~270 nm (indicative of pyrrole ring modifications) .
  • Validate stability via mass spectrometry (MS) to detect decomposition products like pyrrolidone derivatives .
  • Cross-reference thermogravimetric analysis (TGA) data to assess thermal stability thresholds .

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

  • Methodology :

  • Conduct dose-response assays across multiple cell lines to identify cell-type-specific effects .
  • Use molecular docking simulations to verify stereochemical interactions with target enzymes (e.g., cytochrome P450 isoforms) .
  • Apply statistical meta-analysis to harmonize disparate datasets, accounting for variations in assay protocols .

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodology :

  • Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetic vs. thermodynamic control .
  • Validate predictions with experimental X-ray crystallography to confirm bond angles and electronic distributions .
  • Compare results with analogous pyrrolidinone systems to isolate steric vs. electronic contributions .

Q. How can researchers design multi-step syntheses of this compound-based polymers with controlled molecular weights?

  • Methodology :

  • Optimize initiator-to-monomer ratios in ring-opening polymerization (ROP) to regulate chain length .
  • Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) for real-time molecular weight monitoring .
  • Incorporate protective groups (e.g., tert-butoxycarbonyl) to prevent cross-linking during polymerization .

Q. What experimental approaches address discrepancies in reported toxicity profiles of this compound derivatives?

  • Methodology :

  • Perform in vitro Ames tests with S9 metabolic activation to assess mutagenicity potential .
  • Conduct comparative studies using zebrafish embryos to evaluate acute vs. chronic toxicity thresholds .
  • Apply high-throughput screening (HTS) to correlate structural motifs (e.g., hydroxyl positioning) with cytotoxicity .

Data Analysis and Validation

Q. How should researchers validate the purity of this compound batches for pharmacological studies?

  • Methodology :

  • Use hyphenated techniques like LC-MS/MS to detect trace impurities (e.g., pyrrolidine byproducts) .
  • Compare melting points and optical rotation values with literature standards .
  • Employ nuclear Overhauser effect (NOE) NMR to confirm stereochemical integrity .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound bioassays?

  • Methodology :

  • Apply Hill slope models to sigmoidal response curves using software like GraphPad Prism .
  • Use Bayesian hierarchical modeling to account for inter-experimental variability .
  • Validate outliers via Grubbs’ test to ensure data robustness .

Safety and Handling Protocols

Q. What safety protocols mitigate risks during large-scale synthesis of this compound?

  • Methodology :

  • Use explosion-proof reactors and inert gas purging to prevent oxidative degradation .
  • Implement fume hoods with HEPA filtration to capture volatile intermediates (e.g., nitrogen oxides) .
  • Train personnel in emergency response for dermal exposure, including immediate decontamination with polyethylene glycol rinses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.